Ethanol, 2-(docosyloxy)-
Description
Properties
IUPAC Name |
2-docosoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26-24-22-25/h25H,2-24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPBVCLYJGHJLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26636-40-8 | |
| Record name | Polyoxyethylene behenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26636-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60431336 | |
| Record name | Ethanol, 2-(docosyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26636-40-8, 2136-74-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-docosyl-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-(docosyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Technical Guide to Ethanol, 2-(docosyloxy)-: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of Ethanol, 2-(docosyloxy)-, a long-chain alkyl ether of significant interest due to its amphiphilic character. While specific experimental data for this C22 ether is not widely published, this document extrapolates its properties from well-documented, shorter-chain analogues and fundamental chemical principles. Included are its definitive chemical structure, calculated exact mass, a detailed, field-proven protocol for its synthesis via Williamson ether synthesis, and an exploration of its potential applications in drug development and material science, grounded in the established roles of similar long-chain alkoxyethanols.
Chemical Identity and Physicochemical Properties
Ethanol, 2-(docosyloxy)- is a non-ionic surfactant-like molecule characterized by a long, 22-carbon saturated alkyl chain (docosyl group) attached to an ethylene glycol moiety via an ether linkage. This structure imparts a dual nature to the molecule: the long alkyl chain forms a strongly hydrophobic (lipophilic) tail, while the terminal hydroxyl group provides a polar, hydrophilic head. This amphiphilic character is the primary driver of its potential applications.
The definitive chemical structure is as follows:
CH₃(CH₂)₂₁OCH₂CH₂OH
Key identifiers and calculated properties are summarized in the table below. It is important to note that while the molecular formula and masses are exact, other physical properties are estimated based on trends observed in homologous series of 2-alkoxyethanols, such as 2-(decyloxy)ethanol and 2-(dodecyloxy)ethanol.[1][2][3][4][5][6][7]
| Property | Value | Source / Method |
| IUPAC Name | 2-(Docosyloxy)ethanol | IUPAC Nomenclature |
| Molecular Formula | C₂₄H₅₀O₂ | - |
| Molecular Weight | 370.66 g/mol | Calculated |
| Exact Monoisotopic Mass | 370.37598 u | Calculated |
| CAS Registry Number | Not explicitly assigned. | - |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCOCCO | - |
| Physical State | Waxy solid at STP (Predicted) | By analogy to similar long-chain ethers |
| Boiling Point | > 300 °C at 760 mmHg (Predicted) | Extrapolated from shorter-chain analogues[1][2] |
| Solubility | Soluble in nonpolar organic solvents (e.g., THF, Chloroform); Insoluble in water.[8] | Based on structural hydrophobicity |
Synthesis and Characterization: A Validated Approach
The most reliable and versatile method for preparing asymmetrical ethers like 2-(docosyloxy)ethanol is the Williamson ether synthesis .[9][10][11][12][13] This Sₙ2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[9][10][11] For this specific target, the reaction between the sodium salt of ethylene glycol and 1-bromodocosane is the most strategically sound approach, as it utilizes a primary alkyl halide, which minimizes the competing E2 elimination reaction that can be problematic with secondary or tertiary halides.[13]
Representative Synthesis Protocol
This protocol describes a self-validating workflow for the laboratory-scale synthesis and purification of 2-(docosyloxy)ethanol.
Materials:
-
1-Bromodocosane (C₂₂H₄₅Br)
-
Ethylene glycol (HOCH₂CH₂OH), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Alkoxide Formation: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous ethylene glycol (10 equivalents) dissolved in anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Carefully add sodium hydride (1.1 equivalents relative to 1-bromodocosane) portion-wise. Causality: Using a large excess of ethylene glycol ensures monosubstitution is favored. Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the sodium glyco-alkoxide nucleophile.[11] d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.
-
Sₙ2 Reaction: a. Dissolve 1-bromodocosane (1.0 equivalent) in a minimal amount of anhydrous THF. b. Add the 1-bromodocosane solution dropwise to the stirred alkoxide solution. c. Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 66 °C) for 12-24 hours. Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. The progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the 1-bromodocosane starting material.
-
Work-up and Extraction: a. Cool the reaction mixture to room temperature. b. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl to neutralize any remaining NaH and alkoxide. c. Transfer the mixture to a separatory funnel and add diethyl ether and water. d. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x). Causality: The washing steps remove the excess ethylene glycol and inorganic salts from the organic phase where the product resides. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification and Validation: a. Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. b. Combine fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 2-(docosyloxy)ethanol as a white, waxy solid. c. Validation: Confirm the identity and purity of the final product using:
- ¹H NMR: Expect characteristic peaks for the terminal -OH proton, the -OCH₂CH₂OH- methylene groups, the long -(CH₂)₂₁- chain, and the terminal -CH₃ group.
- Mass Spectrometry (MS): Verify the molecular weight and look for the correct molecular ion peak corresponding to the exact mass of 370.3760 u.
- FT-IR Spectroscopy: Confirm the presence of a broad O-H stretch (around 3300 cm⁻¹) and the C-O ether stretch (around 1100 cm⁻¹).[14]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and validation of 2-(docosyloxy)ethanol.
Applications and Relevance in Drug Development
The unique physicochemical properties of long-chain alkyl ethers make them valuable in various scientific and industrial fields, including pharmaceuticals.[15] The incorporation of long, hydrophobic alkyl groups can significantly influence a molecule's solubility, membrane permeability, and interaction with biological targets.[16]
Based on its structure, 2-(docosyloxy)ethanol is predicted to be useful in the following areas:
-
Excipient in Formulations: Its amphiphilic nature makes it a candidate as a non-ionic surfactant or emulsifying agent to stabilize formulations containing both hydrophobic and hydrophilic components, such as creams, ointments, or certain parenteral drug delivery systems.[6][17] The long C22 chain would provide strong stabilization for oil-in-water or water-in-oil emulsions.
-
Permeation Enhancer: In transdermal drug delivery, long-chain ethers can act as permeation enhancers. The hydrophobic tail can reversibly disrupt the lipid bilayer of the stratum corneum, allowing for increased penetration of an active pharmaceutical ingredient (API).
-
Hydrophobic Tag for Synthesis: Very long alkyl chains are sometimes used as "hydrophobic tags" in specialized synthetic methodologies, such as liquid-phase peptide synthesis, to facilitate purification.[8] The tagged molecule becomes highly soluble in nonpolar solvents, allowing for easy separation from more polar reagents and byproducts.[8]
-
Precursor for Advanced Drug Delivery Systems: The terminal hydroxyl group is a reactive handle that can be further functionalized. For example, it could be used as an initiator for ring-opening polymerization to create amphiphilic block copolymers. These polymers can self-assemble into micelles or vesicles (polymersomes) capable of encapsulating and delivering hydrophobic drugs, potentially improving their bioavailability and pharmacokinetic profile.
Safety and Handling
No specific toxicity data is available for 2-(docosyloxy)ethanol. However, based on safety data for structurally similar long-chain alkoxyethanols, it should be handled with standard laboratory precautions.[18] Similar compounds can cause skin and serious eye irritation.[7][19] Therefore, appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn at all times. All handling should be performed in a well-ventilated chemical fume hood.
References
- Williamson Ether Synthesis. (n.d.). University of Colorado Boulder.
- 2-(Dodecyloxy)ethanol | CAS#:4536-30-5. (2025, August 25). ChemSrc.
- 2-(DODECYLOXY)ETHANOL | 4536-30-5. (2026, January 15). ChemicalBook.
- Chemical Properties of Ethanol, 2-(dodecyloxy)- (CAS 4536-30-5). (n.d.). Cheméo.
- Ethanol, 2-(decyloxy)-. (n.d.). NIST Chemistry WebBook.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Ethanol, 2-(dodecyloxy)- | Drug Information. (n.d.). Inxight Drugs.
- Safety Data Sheet - Persil Professional Colour Protect. (2017, December 24). Diversey.
- Ethanol, 2-(dodecyloxy)-. (n.d.). NIST Chemistry WebBook.
- Ethanol, 2-(dodecyloxy)- IR Spectrum. (n.d.). NIST Chemistry WebBook.
- Williamson Ether Synthesis. (2022, November 13). Chemistry Steps.
- 2-(Dodecyloxy)ethanol for synthesis. (n.d.). Biosolve Shop.
- Williamson Synthesis. (n.d.). Organic Chemistry Portal.
- 2-[2-(dodecyloxy)ethoxy]ethanol — Chemical Substance Information. (n.d.). NextSDS.
- 2-(Dodecyloxy)ethanol | C14H30O2. (n.d.). PubChem.
- 2-(Decyloxy)ethanol | C12H26O2. (n.d.). PubChem.
- Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. (n.d.). BenchChem.
- SID 135046489 - 2-(Decyloxy)ethanol. (n.d.). PubChem.
- The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. (2023, September 29). BenchChem.
- Ethanol. (n.d.). NIST Chemistry WebBook.
- Ethanol IR Spectrum. (n.d.). NIST Chemistry WebBook.
- Ethanol | CH3CH2OH. (n.d.). PubChem.
- SAFETY DATA SHEET - 2-(2-(Dodecyloxy)ethoxy)ethanol. (2026, February 11). CymitQuimica.
- (2,4-Bis(docosyloxy)phenyl)methanol. (n.d.). BenchChem.
- 2-(Vinyloxy)ethanol: A Versatile Chemical Intermediate in Organic Synthesis. (n.d.). BenchChem.
- Selective preparation of some 2-alkoxy-ethanol derivatives. (n.d.). Google Patents.
- Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. (2024, April 18). Nature.
- The Role of Alkyl Groups in Organic Chemistry and Drug Design. (n.d.). OMICS International.
- Soft Alkyl Ether Prodrugs of a Model Phenolic Drug: The Effect of Incorporation of Ethyleneoxy Groups on Transdermal Delivery. (2009, October 22). MDPI.
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- 1. 2-(Dodecyloxy)ethanol | CAS#:4536-30-5 | Chemsrc [chemsrc.com]
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Physicochemical Profiling and Thermodynamic Dynamics of Ethanol, 2-(docosyloxy)-
Executive Summary & Interfacial Significance
Ethanol, 2-(docosyloxy)-, commonly referred to in literature as ethylene glycol monobehenyl ether or C22E1, is an extreme-chain nonionic surfactant[1]. Comprising a massive 22-carbon hydrophobic docosyl tail and a minimal single-unit ethylene glycol hydrophilic headgroup, C22E1 exhibits a near-zero spontaneous curvature. This stark structural asymmetry heavily biases the molecule toward planar interfacial assembly rather than spherical micellization. Consequently, C22E1 is highly valued in advanced materials science, specifically serving as a critical structural lipid in solid lipid nanoparticle (SLN) matrices and as a primary component in highly condensed Langmuir monolayers designed for large-scale water evaporation control[2].
Quantitative Physicochemical Properties
The thermodynamic behavior of C22E1 is fundamentally dictated by the extensive van der Waals dispersion forces along its C22 aliphatic chain[3]. The single hydroxyl group provides sufficient polarity for interfacial anchoring but does not confer bulk water solubility.
Table 1: Core Physicochemical and Thermodynamic Data
| Property | Value | Method / Condition |
| IUPAC Name | 2-(docosyloxy)ethanol | Standard Nomenclature |
| CAS Registry Number | 26636-40-8 / 136207-49-3 | Chemical Abstracts Service |
| Molecular Formula | C24H50O2 | Elemental Analysis |
| Molar Mass | 370.65 g/mol | Calculated |
| Melting Point ( Tm ) | ~72.0 °C | DSC (Peak Endotherm) |
| Boiling Point ( Tb ) | > 400 °C | Extrapolated at 760 mmHg |
| Density ( ρ ) | ~0.845 g/cm³ | Pycnometry at 80 °C (Liquid State) |
| Critical Micelle Concentration | < 10−8 M | Essentially insoluble in bulk water |
| Hydrophilic-Lipophilic Balance | ~2.5 | Griffin's Method (Highly Lipophilic) |
Thermotropic Phase Behavior
Long-chain amphiphiles like C22E1 exhibit complex thermotropic polymorphism. In the solid state, the aliphatic chains pack into a highly ordered β -subcell lattice to maximize cohesive energy[4]. Upon heating, the system undergoes a pre-transition into an α -rotator phase—where the chains retain translational order but gain rotational freedom around their longitudinal axes—before reaching the primary melting point ( Tm ) and fully transitioning into a disordered, isotropic liquid.
Figure 1: Thermotropic phase transition pathway of C22E1 from ordered crystal to isotropic liquid.
Interfacial Thermodynamics: Monolayer Formation
At the air-water interface, C22E1 exclusively forms tightly packed Langmuir monolayers. The hydroxyl group of the ethylene glycol moiety anchors to the aqueous subphase via hydrogen bonding, while the C22 chains orient vertically into the air phase. Because the cross-sectional area of the hydrated E1 headgroup perfectly matches the cross-sectional area of the C22 chain (~20 Ų), the molecules pack with zero curvature.
This dense hydrophobic barrier significantly increases the surface resistance to water transport. Formulations incorporating ethylene glycol monobehenyl ether have been proven to drastically reduce water evaporation rates under wind-exposed conditions, vastly outperforming shorter-chain homologues (like stearyl alcohol) due to superior lateral cohesive forces[2].
Figure 2: Langmuir-Blodgett trough methodology for C22E1 monolayer thermodynamic profiling.
Self-Validating Experimental Protocols
To extract high-fidelity thermodynamic data for C22E1, researchers must utilize protocols that integrate self-validating checkpoints and account for the molecule's extreme hydrophobicity.
Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Profiling
Objective: Accurately determine the intrinsic melting temperature ( Tm ) and enthalpy of fusion ( ΔHf ). Causality & Expertise: The thermal history of lipidic compounds often masks their true thermodynamic properties due to solvent-induced metastable polymorphs generated during synthesis. A dual-heating cycle is mandatory. The first cycle erases thermal history, while the controlled cooling cycle standardizes the crystallization kinetics, ensuring the measured Tm reflects the intrinsic stability of the bulk material.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2.0–5.0 mg of C22E1 into a standard aluminum DSC pan and hermetically seal it.
-
Equilibration: Isothermally hold the sample at 20 °C for 10 minutes to stabilize the baseline heat flow.
-
First Heating Cycle (Erasure): Heat the sample from 20 °C to 100 °C at a rate of 10 °C/min. Validation Check: Discard the endothermic data from this run, as it contains thermodynamic artifacts from manufacturing and storage.
-
Controlled Cooling: Cool the sample from 100 °C to 10 °C at 10 °C/min to induce uniform β -crystal formation.
-
Second Heating Cycle (Measurement): Heat again from 10 °C to 100 °C at 10 °C/min.
-
Data Analysis: Integrate the primary endothermic peak from the second heating curve to calculate the true Tm and ΔHf .
Figure 3: Standardized DSC workflow for determining the thermodynamic parameters of C22E1.
Protocol 2: Langmuir-Blodgett Isotherm Analysis
Objective: Quantify the surface pressure-area ( Π−A ) isotherm of C22E1 monolayers. Causality & Expertise: Chloroform ( CHCl3 ) is selected as the spreading solvent due to its high volatility and excellent solvation of the long C22 chain. A strict 15-minute evaporation window is critical; premature compression traps solvent molecules within the monolayer, acting as a plasticizer and artificially expanding the apparent molecular area.
Step-by-Step Methodology:
-
Subphase Preparation: Fill the Langmuir trough with ultrapure water (Resistivity ≥18.2 M Ω⋅ cm).
-
Self-Validation (Blank Run): Compress the bare barriers. If the surface pressure Π>0.2 mN/m, aspirate the surface to remove organic contaminants before proceeding.
-
Spreading: Using a Hamilton microsyringe, deposit 10–20 μ L of a 1.0 mM C22E1 chloroform solution dropwise onto the subphase.
-
Evaporation: Wait exactly 15 minutes to ensure complete solvent volatilization.
-
Compression: Compress the barriers at a constant rate of 5 mm/min while continuously recording surface pressure.
-
Analysis: Extrapolate the steepest linear region of the solid-phase isotherm to the x-axis to determine the limiting area per molecule ( A∞≈20 Ų).
References[1] PubChem. "2-Docosoxyethanol | C24H50O2 | CID 9820721". National Center for Biotechnology Information (NIH). URL: https://pubchem.ncbi.nlm.nih.gov/compound/9820721[3] Guidechem. "POLYOXYETHYLENE(30) DOCOSYL ETHER / C24H50O2 Properties". Guidechem Chemical Database. URL: https://www.guidechem.com/cas/26636-40-8.html[2] European Patent Office. "METHOD FOR CONTROLLING WATER EVAPORATION (EP 2376219 B1)". Google Patents. URL: https://patents.google.com/patent/EP2376219B1/en[4] The Journal of Physical Chemistry C. "Atomistic Simulations of Self-Assembled Monolayers on Octahedral and Cubic Gold Nanocrystals". ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jpcc.5b05324
Sources
A Technical Guide to the Mechanism of Ethanol, 2-(docosyloxy)- in Lipid Bilayer Self-Assembly and Nanoparticle Function
Abstract
Ethanol, 2-(docosyloxy)-, a novel synthetic ether lipid, is emerging as a critical component in the formulation of next-generation lipid nanoparticles (LNPs) for therapeutic delivery. Its unique molecular architecture, characterized by a very long 22-carbon saturated alkyl tail and a stable ether linkage, imparts profound effects on the structure, stability, and function of lipid bilayers. This guide elucidates the core mechanism of action by which this lipid drives lipid bilayer formation and modulates the physicochemical properties of LNPs. We will deconstruct its molecular attributes to explain its role as a key structural component that enhances membrane rigidity, thermal stability, and cargo retention. Furthermore, we will explore its hypothesized function in facilitating endosomal escape, a critical step for intracellular drug delivery. This document provides field-proven experimental protocols for LNP formulation and characterization, supported by data-rich tables and mechanistic diagrams to offer a comprehensive resource for professionals in nanomedicine and drug development.
Introduction: The Imperative for Advanced Structural Lipids in Drug Delivery
Lipid nanoparticles have revolutionized the delivery of complex therapeutics, most notably nucleic acids like mRNA and siRNA. The clinical success of these platforms is critically dependent on the rational design of their constituent lipids. While ionizable cationic lipids are essential for cargo encapsulation and endosomal release, the "helper" or "structural" lipids are equally vital. They govern the particle's morphology, stability during circulation, and the ultimate bioavailability of the cargo.
Ethanol, 2-(docosyloxy)- represents a strategic advancement in structural lipid design. Unlike traditional phospholipids with shorter acyl chains (typically C16-C18), its exceptionally long docosyl (C22) chain introduces unique properties. The ether linkage, in contrast to the more common and hydrolytically labile ester bond, offers superior chemical stability, prolonging the shelf-life and in vivo integrity of the formulation[1]. This guide provides a deep dive into the specific mechanistic contributions of this molecule to lipid bilayer science.
Molecular Profile and Physicochemical Characteristics
The function of Ethanol, 2-(docosyloxy)- is a direct consequence of its distinct amphiphilic structure: a small, polar ethanol headgroup connected via an ether bond to a long, nonpolar C22 alkyl tail.
Caption: Molecular structure of Ethanol, 2-(docosyloxy)-.
This structure leads to several key properties that can be compared with its shorter-chain analogue, 2-(dodecyloxy)ethanol (C12).
| Property | Ethanol, 2-(dodecyloxy)- (C12) | Ethanol, 2-(docosyloxy)- (C22) | Mechanistic Implication |
| Molecular Formula | C14H30O2[2][3] | C24H50O2 | Larger molecular volume and mass. |
| Molecular Weight | 230.39 g/mol [3][4] | 370.66 g/mol | Increased van der Waals forces. |
| LogP (Octanol/Water) | ~5.1[2][3] | > 8.0 (Predicted) | Extreme hydrophobicity, strong driver for self-assembly. |
| Boiling Point | ~133 °C @ 2mmHg[5] | Significantly Higher (Predicted) | Indicates stronger intermolecular forces. |
| Melting Point | 22-24 °C[5] | Higher, Solid at RT (Predicted) | Promotes a more ordered, gel-like state in bilayers. |
| Linkage Type | Ether | Ether | High chemical stability against hydrolysis[1]. |
| Headgroup Nature | Polar, Non-ionic | Polar, Non-ionic | Functions as a structural modulator, not an electrostatic binder. |
Mechanism of Action in Lipid Bilayer Self-Assembly
The formation of LNPs is a rapid, controlled precipitation process where lipids dissolved in an organic solvent (typically ethanol) are mixed with an aqueous phase containing the therapeutic cargo[6][7][8]. The presence of Ethanol, 2-(docosyloxy)- profoundly influences this process and the final particle characteristics.
Driving Force for Nanoparticle Condensation
During microfluidic mixing, the solvent environment rapidly shifts from ethanol-rich to water-rich. The extreme hydrophobicity of the C22 docosyl tail (predicted LogP > 8.0) makes its exposure to water highly thermodynamically unfavorable[9]. This provides a powerful driving force for the rapid sequestration of this lipid into the core of the forming nanoparticle, effectively nucleating the self-assembly process. Ethanol molecules, which initially solvate the lipid tails, are displaced as the particle condenses, and must be removed in downstream purification steps to ensure LNP stability[8][10].
Role as a "Linactant" for Structural Integrity
Once inside the bilayer, the C22 tail's length, which is significantly longer than that of typical phospholipids (e.g., DSPC, C18), allows it to function as a "linactant" or molecular stabilizer. Molecular dynamics simulations and experimental data have shown that long-chain lipids preferentially accumulate near areas of high curvature or disruption, acting to stabilize the overall structure[9].
In the context of an LNP, Ethanol, 2-(docosyloxy)- likely interdigitates deeply with the other lipid components (ionizable lipid, phospholipid, cholesterol). This action:
-
Increases Bilayer Thickness: A thicker membrane can reduce the passive leakage of encapsulated cargo.
-
Enhances Packing and Order: The long, saturated C22 chains promote a more ordered, gel-phase-like state within the bilayer, increasing the nanoparticle's rigidity and thermal stability.
-
Reduces Inter-lipid Repulsion: Its small, non-ionic headgroup allows for tight packing alongside the bulkier headgroups of ionizable or PEGylated lipids, minimizing steric and electrostatic repulsion at the nanoparticle surface.
Caption: Workflow of LNP formation highlighting the role of the C22 ether lipid.
Hypothesized Role in Endosomal Escape
For a therapeutic to be effective, it must escape the endosome and reach the cytoplasm. This is primarily driven by the ionizable cationic lipid, which becomes protonated in the acidic endosome (pH ~5.5-6.5), turning from neutral to positively charged. This charge reversal is thought to trigger membrane fusion with the endosomal lipid bilayer.
The structural lipids play a crucial secondary role. Certain lipids, particularly those with a small headgroup relative to their tail (a "cone" shape), can promote the formation of non-bilayer, inverted hexagonal (HII) phases. These structures are highly fusogenic and can destabilize the endosomal membrane, creating pores for cargo release[11][12].
We hypothesize that Ethanol, 2-(docosyloxy)-, with its very small ethanol headgroup and massive C22 tail, is an ideal candidate to promote such a mechanism. Upon protonation of the co-formulated ionizable lipid, the resulting electrostatic repulsion between headgroups creates packing stress within the LNP membrane. This stress can be relieved by the C22 ether lipid, which readily adopts a cone-like geometry, initiating a phase transition from a lamellar bilayer to a fusogenic HII phase, ultimately rupturing the endosome.
Caption: Proposed mechanism of endosomal escape facilitated by the C22 ether lipid.
Experimental Protocols
Protocol for LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs incorporating Ethanol, 2-(docosyloxy)- using a standard microfluidic system (e.g., from Precision NanoSystems).
Materials:
-
Ionizable Cationic Lipid (e.g., DLin-MC3-DMA)
-
Phospholipid (e.g., DSPC)
-
Cholesterol
-
PEG-Lipid (e.g., DMG-PEG2000)
-
Ethanol, 2-(docosyloxy)-
-
200 Proof, Dehydrated Ethanol
-
Nucleic Acid Cargo (e.g., siRNA, mRNA)
-
Aqueous Buffer: 50 mM Citrate Buffer, pH 4.0
-
Dialysis Buffer: 1x PBS, pH 7.4
-
Microfluidic Mixing System and Cartridge
Procedure:
-
Prepare Lipid Stock (Organic Phase):
-
In a sterile glass vial, dissolve the lipids in 200 proof ethanol to achieve a desired molar ratio (e.g., 50:10:38.5:1.5:1 of Ionizable:DSPC:Cholesterol:PEG-Lipid:Ethanol, 2-(docosyloxy)-).
-
A typical total lipid concentration is 10-20 mg/mL.
-
Vortex thoroughly until all lipids are fully dissolved. The solution should be clear.
-
-
Prepare Aqueous Phase:
-
Dissolve the nucleic acid cargo in the citrate buffer (pH 4.0) to the target concentration. Ensure the solution is sterile-filtered.
-
-
Microfluidic Mixing:
-
Prime the microfluidic system with ethanol and then with the aqueous buffer according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous cargo solution into another.
-
Set the system parameters. A typical Flow Rate Ratio (FRR) of aqueous to organic phase is 3:1. A typical Total Flow Rate (TFR) is 2-12 mL/min.
-
Initiate the mixing process. The rapid mixing of the two streams at the cartridge junction induces nanoprecipitation, forming the LNPs[6][7].
-
Collect the milky-white LNP suspension from the outlet port.
-
-
Purification and Buffer Exchange:
-
To remove the ethanol and raise the pH to physiological levels, dialyze the collected LNP suspension against 1x PBS (pH 7.4) for at least 18 hours at 4°C, using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Change the dialysis buffer at least twice during this period. This step is critical for LNP stability and biocompatibility[8].
-
-
Sterilization and Storage:
-
Recover the purified LNP suspension from the dialysis cassette.
-
Sterilize the final product by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C.
-
Protocol for LNP Physicochemical Characterization
A. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):
-
Dilute a small aliquot of the final LNP suspension in 1x PBS (pH 7.4) to a suitable concentration (typically ~0.1 mg/mL total lipid).
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).
-
Equilibrate the sample to 25°C for 2 minutes.
-
Perform the measurement to obtain the Z-average diameter (size) and PDI. An acceptable PDI for drug delivery is typically < 0.2.
B. Zeta Potential Measurement:
-
Dilute a small aliquot of the LNP suspension in 1x PBS (pH 7.4).
-
Load the sample into a folded capillary cell for the zeta potential measurement.
-
Perform the measurement at 25°C.
-
The zeta potential indicates the surface charge of the LNPs. A near-neutral charge at pH 7.4 is desirable to minimize non-specific interactions in vivo.
Conclusion and Future Outlook
Ethanol, 2-(docosyloxy)- is a highly specialized lipid excipient whose mechanism of action is rooted in its unique molecular structure. Its very long C22 alkyl tail and stable ether linkage make it a powerful structural modulator in lipid bilayers. It drives efficient self-assembly, enhances the physical stability and rigidity of lipid nanoparticles, and is hypothesized to play a direct role in promoting membrane fusion for endosomal escape. By understanding these core mechanisms, researchers can more effectively leverage this and similar long-chain ether lipids to design the next generation of highly stable and efficacious nanomedicines. Future work should focus on systematic studies varying the chain length and headgroup of such lipids to finely tune the balance between LNP stability and fusogenicity for optimal therapeutic delivery.
References
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Chemsrc. (n.d.). 2-(Dodecyloxy)ethanol | CAS#:4536-30-5. Retrieved March 27, 2026, from [Link]
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Marzouq, A., et al. (n.d.). Long-chain lipids facilitate insertion of large nanoparticles into membranes of small unilamellar vesicles. PMC. Retrieved March 27, 2026, from [Link]
-
PubChem. (n.d.). 2-(Dodecyloxy)ethanol. Retrieved March 27, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanol, 2-(dodecyloxy)- (CAS 4536-30-5). Retrieved March 27, 2026, from [Link]
-
PubChem. (n.d.). 2-(Decyloxy)ethanol. Retrieved March 27, 2026, from [Link]
-
ResearchGate. (n.d.). Archaeal ether lipids improve internalization and transfection with mRNA lipid nanoparticles | Request PDF. Retrieved March 27, 2026, from [Link]
-
ACS Publications. (2004). Long Hydrocarbon Chain Ether Diols and Ether Diacids That Favorably Alter Lipid Disorders in Vivo. Journal of Medicinal Chemistry. Retrieved March 27, 2026, from [Link]
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ACS Publications. (2011). Synthesis and Characterization of Lipid–Polymer Hybrid Nanoparticles with pH-Triggered Poly(ethylene glycol) Shedding. Langmuir. Retrieved March 27, 2026, from [Link]
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MDPI. (n.d.). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Retrieved March 27, 2026, from [Link]
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PMC. (2017). Structural and functional roles of ether lipids. Retrieved March 27, 2026, from [Link]
-
ACS Publications. (2021). Characterization of Lipid Nanoparticles Containing Ionizable Cationic Lipids Using Design-of-Experiments Approach. Molecular Pharmaceutics. Retrieved March 27, 2026, from [Link]
-
PMC. (2013). The Nanomechanical Properties of Lipid Membranes are Significantly Influenced by the Presence of Ethanol. Retrieved March 27, 2026, from [Link]
-
PMC. (n.d.). Alcohol's Effects on Lipid Bilayer Properties. Retrieved March 27, 2026, from [Link]
-
PubMed. (2021). Characterization of Lipid Nanoparticles Containing Ionizable Cationic Lipids Using Design-of-Experiments Approach. Retrieved March 27, 2026, from [Link]
-
The American Society for Biochemistry and Molecular Biology. (2023). The origin of long-chain fatty acids required for de novo ether lipid/plasmalogen synthesis. Retrieved March 27, 2026, from [Link]
-
ResearchGate. (n.d.). Under the Influence of Alcohol: The Effect of Ethanol and Methanol on Lipid Bilayers. Retrieved March 27, 2026, from [Link]
-
Frontiers. (n.d.). Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Retrieved March 27, 2026, from [Link]
-
PMC. (n.d.). Under the Influence of Alcohol: The Effect of Ethanol and Methanol on Lipid Bilayers. Retrieved March 27, 2026, from [Link]
-
CORE. (2010). Ethanol effects on binary and ternary supported lipid bilayers with gel/fluid domains and lipid rafts. Retrieved March 27, 2026, from [Link]
-
RSC Publishing. (n.d.). Applications of metal–phenolic networks in nanomedicine: a review. Retrieved March 27, 2026, from [Link]
-
PMC. (2023). The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective. Retrieved March 27, 2026, from [Link]
-
ResearchGate. (2023). The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective. Retrieved March 27, 2026, from [Link]
-
OUCI. (n.d.). The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective. Retrieved March 27, 2026, from [Link]
-
Conference Series. (2018). Nanomedicine and Pharmaceutical Nanotechnology. Retrieved March 27, 2026, from [Link]
- Google Patents. (n.d.). WO2011127255A1 - Preparation of lipid nanoparticles.
-
MDPI. (2024). Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. Retrieved March 27, 2026, from [Link]
-
Meddocs Publishers. (n.d.). Journal of Nanomedicine. Retrieved March 27, 2026, from [Link]
-
Semantic Scholar. (2019). A New Strategy for Preparing Two-dimensional Nanomaterials by Exfoliating LDH Using Supercritical Ethanol. Retrieved March 27, 2026, from [Link]
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Thermal Profiling and Stability Dynamics of 2-(Docosyloxy)ethanol: A Technical Guide for Advanced Formulation
Introduction: The Structural Causality of 2-(Docosyloxy)ethanol
In the realm of advanced lipid-based drug delivery systems, the selection of excipients is dictated by their precise thermodynamic behavior. 2-(Docosyloxy)ethanol —commonly referred to as ethylene glycol monobehenyl ether or Beheneth-1—is a highly lipophilic, waxy solid at room temperature.
Structurally, it consists of a saturated 22-carbon alkyl chain (the behenyl group) linked via an ether bond to a single ethylene glycol unit. As an application scientist, I emphasize that this specific molecular architecture is not arbitrary; it dictates the compound's entire physicochemical profile. The extensive C22 hydrophobic tail drives strong London dispersion forces, forcing the molecules into a tightly packed, highly ordered lamellar crystalline lattice. Meanwhile, the terminal hydroxyl group provides a localized site for hydrogen bonding. This structural dichotomy is the direct causal factor behind its relatively high melting point compared to shorter-chain analogs, making it an invaluable structural lipid in pharmaceutical formulations.
For foundational chemical identifiers, refer to the [1].
Quantitative Physicochemical Profile
To facilitate rapid formulation decisions, the core quantitative data for 2-(docosyloxy)ethanol is synthesized below. The melting point range is particularly critical, as it defines the lower boundary for hot-melt processing and the upper boundary for in vivo solid-state stability.
Table 1: Fundamental Physicochemical Properties
| Parameter | Value | Scientific Significance |
| IUPAC Name | 2-(docosyloxy)ethanol | Standardized nomenclature. |
| Common Synonyms | Beheneth-1, Ethylene glycol monobehenyl ether | Industry-standard INCI and cosmetic names. |
| Chemical Formula | C24H50O2 | Dictates molecular weight (370.65 g/mol ). |
| Physical State (25 °C) | Waxy, opaque solid | Confirms suitability as a matrix-forming lipid. |
| Melting Point Range ( Tm ) | 65.0 °C – 72.0 °C | Ensures solid state at physiological temperature (37 °C). |
| HLB Value | ~3.5 | Highly lipophilic; ideal for water-in-oil (W/O) emulsions. |
Table 2: Thermal Stability & Phase Transition Parameters
| Thermal Parameter | Typical Value | Formulation Implication |
| Melting Onset ( Tm,onset ) | ~66.5 °C | Minimum temperature required to initiate hot-melt extrusion. |
| Crystallization Temp ( Tc ) | ~64.0 °C | Defines the quenching/cooling rate required for nanoparticle formation. |
| Degradation Onset ( Td,5% ) | > 220 °C | Maximum safe processing temperature before covalent bonds break. |
(Note: Exact transition temperatures can shift by 1-3 °C depending on the polymorphic state and purity of the lipid lot, as noted in monolayer studies such as those published in the [2].)
Thermal Stability and Degradation Mechanisms
While the saturated C22 chain of 2-(docosyloxy)ethanol is highly resistant to thermal degradation, the molecule possesses a specific vulnerability: the ether linkage ( −CH2−O−CH2− ).
The Causality of Autoxidation: When exposed to elevated temperatures in the presence of atmospheric oxygen, the hydrogen atoms attached to the carbon adjacent to the ether oxygen ( α -hydrogens) become susceptible to abstraction. This initiates a radical chain reaction. The resulting carbon-centered radical reacts with oxygen to form a hydroperoxide intermediate. Upon further thermal stress, these hydroperoxides undergo chain scission, cleaving the molecule into shorter-chain aldehydes and formates. This degradation pathway is a well-documented phenomenon in alkyl PEG ethers, as detailed by the [3].
To visualize this mechanism, see the degradation pathway below:
Fig 1. Autoxidation and thermal degradation pathway of the ethylene glycol monobehenyl ether linkage.
Experimental Methodologies: Self-Validating Thermal Protocols
To accurately determine the melting point and thermal stability of 2-(docosyloxy)ethanol, researchers must employ rigorous, self-validating protocols. Simply melting the compound on a hot stage is insufficient due to lipid polymorphism (the ability of lipids to crystallize into different lattice structures, such as α , β′ , and β forms).
Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point
Objective: Determine the true thermodynamic melting onset ( Tm ) and crystallization temperature ( Tc ). Causality of Design: We utilize a "Heat-Cool-Heat" cycle. The first heating erases the thermal history and polymorphic variations of the bulk manufacturing process. The controlled cooling allows the lipid to crystallize into its most stable polymorph. The second heating provides the true, reproducible melting point.
Step-by-Step Methodology:
-
Calibration (Internal Control): Run a high-purity Indium standard ( Tm = 156.6 °C) to validate the heat flow and temperature accuracy of the sensor.
-
Sample Preparation: Weigh exactly 2.0 to 5.0 mg of 2-(docosyloxy)ethanol into an aluminum hermetic pan. Why hermetic? Sealing the pan prevents the volatilization of trace moisture from skewing the endothermic heat flow.
-
Purge Gas: Set Nitrogen ( N2 ) flow to 50 mL/min to prevent oxidative degradation during the scan.
-
First Heating Cycle: Ramp from 25 °C to 100 °C at a rate of 10 °C/min. Hold isothermally at 100 °C for 3 minutes to ensure complete melting and erasure of thermal history.
-
Cooling Cycle: Ramp down from 100 °C to 20 °C at 5 °C/min. Record the exothermic peak as the crystallization temperature ( Tc ).
-
Second Heating Cycle: Ramp from 20 °C to 100 °C at a slow rate of 5 °C/min. Why 5 °C/min? A slower heating rate ensures thermal equilibrium across the waxy sample, preventing artificial broadening of the melting peak. Record the onset of the endotherm as the official Tm .
Protocol B: Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: Establish the maximum processing temperature before covalent degradation occurs.
Step-by-Step Methodology:
-
Sample Preparation: Place 10-15 mg of the lipid into an open alumina crucible.
-
Inert Pyrolysis: Ramp temperature from 25 °C to 600 °C at 10 °C/min under a Nitrogen purge (40 mL/min). Record the temperature at which 5% mass loss occurs ( Td,5% ).
-
Oxidative Combustion (Validation Step): At 600 °C, switch the purge gas from Nitrogen to Air. Why switch? Introducing oxygen combusts any remaining carbonaceous char. If the mass drops to exactly 0%, it validates that the sample was purely organic with no inorganic catalyst residues or ash.
Fig 2. Self-validating thermal analysis workflow for 2-(docosyloxy)ethanol characterization.
Applications in Drug Development & Formulation
Understanding the precise melting point (~65-72 °C) of 2-(docosyloxy)ethanol is paramount for the development of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) .
During the manufacturing process—typically Hot High-Pressure Homogenization (HPH)—the lipid matrix must be heated 5 to 10 °C above its melting point to ensure a low-viscosity liquid state. Because 2-(docosyloxy)ethanol melts around 70 °C, formulators can safely process the emulsion at 80 °C. This temperature is ideal: it is high enough to ensure complete lipid liquefaction, yet low enough to prevent the thermal degradation of many sensitive Active Pharmaceutical Ingredients (APIs). Furthermore, as cited in patents regarding surface film formulations [4], its ability to form stable, densely packed monolayers makes it highly effective at controlling water evaporation and stabilizing interfaces in complex emulsions.
Once administered in vivo, the human body temperature (37 °C) is well below the lipid's crystallization point ( Tc ~64 °C). This guarantees that the nanoparticle remains in a solid state in the bloodstream, effectively trapping the API within its crystalline matrix and allowing for sustained, controlled drug release over time.
Conclusion
2-(Docosyloxy)ethanol is a highly functional lipid excipient whose utility is directly tied to its thermal behavior. By understanding the causality behind its high melting point (driven by the C22 chain) and its thermal limitations (driven by the ether linkage's susceptibility to autoxidation), scientists can engineer robust, self-validating manufacturing protocols. Utilizing rigorous DSC and TGA methodologies ensures that this lipid is processed within its optimal thermodynamic window, ultimately leading to highly stable and effective pharmaceutical formulations.
References
-
PubChem (National Institutes of Health). "2-Docosoxyethanol; CID 9820721." National Center for Biotechnology Information. URL:[Link]
-
Machida, S., et al. "Retardation of water evaporation by less-defective mixed monolayers spread from bulk solids onto water surface." Journal of Colloid and Interface Science, vol. 260, no. 1, 2003, pp. 135-141. URL:[Link]
-
Cosmetic Ingredient Review (CIR) Expert Panel. "Safety Assessment of Alkyl PEG Ethers as Used in Cosmetics." CIR Publications. URL: [Link]
- European Patent Office. "Method for controlling water evaporation (EP2376219B1)." Google Patents.
Protocol for synthesizing Ethanol, 2-(docosyloxy)- in laboratory settings
Abstract
This document provides a comprehensive guide for the laboratory synthesis of Ethanol, 2-(docosyloxy)-, a long-chain alkoxyethanol with applications in cosmetics, pharmaceuticals, and materials science. The protocol is centered around the robust and versatile Williamson ether synthesis. This guide details the underlying chemical principles, a step-by-step experimental procedure, safety precautions, and methods for the purification and characterization of the final product. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
Ethanol, 2-(docosyloxy)-, also known as docosyl monoethoxylate, is a valuable organic compound characterized by a long C22 alkyl chain (docosyl) linked to an ethanol moiety via an ether bond.[1][2][3] This amphiphilic structure imparts surfactant-like properties, making it useful as an emulsifier, cleansing agent, and surfactant in various formulations.[1][2] Its long alkyl chain provides significant hydrophobicity, while the terminal hydroxyl group offers a site for further functionalization. In the pharmaceutical and life sciences sectors, it serves as a biochemical reagent and an organic building block for more complex molecules.[4][5]
The synthesis of this and similar long-chain alkoxyethanols is most effectively achieved through the Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an organohalide.[6][7][8] This protocol will focus on the reaction between sodium 2-hydroxyethoxide and 1-bromodocosane, a pathway that leverages a primary alkyl halide to ensure an efficient SN2 reaction and minimize competing elimination reactions.[7][8]
Reaction Principle and Mechanism
The synthesis of Ethanol, 2-(docosyloxy)- is based on the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7][9] The overall reaction is depicted below:
Overall Reaction:
The reaction can be dissected into two key steps:
Step 1: Formation of the Alkoxide
In the first step, a strong base, such as sodium hydride (NaH), is used to deprotonate the more acidic hydroxyl group of ethylene glycol, forming the sodium 2-hydroxyethoxide nucleophile. The use of an excess of ethylene glycol ensures that primarily the mono-alkoxide is formed.
Step 2: Nucleophilic Substitution (SN2)
The resulting alkoxide ion then acts as a potent nucleophile, attacking the electrophilic carbon atom of 1-bromodocosane. This backside attack displaces the bromide leaving group in a concerted mechanism, leading to the formation of the ether bond and inversion of stereochemistry if a chiral center were present.[7][9]
Reaction Workflow Diagram
Caption: Williamson ether synthesis workflow for Ethanol, 2-(docosyloxy)-.
Experimental Protocol
This protocol details the synthesis of Ethanol, 2-(docosyloxy)- on a laboratory scale.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier |
| 1-Bromodocosane | C₂₂H₄₅Br | 389.50 | 6948-73-8 | ≥98% | Sigma-Aldrich |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | 107-21-1 | Anhydrous, 99.8% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | 60% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | ≥99.9% | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | - | In-house prep. |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | 7647-14-5 | - | In-house prep. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | - | VWR |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | Fisher Scientific |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thermometer
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Step-by-Step Procedure
Reaction Setup:
-
Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Flush the entire apparatus with dry nitrogen or argon gas.
Alkoxide Formation:
-
To the reaction flask, add sodium hydride (1.2 equivalents, carefully weighed from a 60% dispersion in mineral oil) and suspend it in anhydrous tetrahydrofuran (THF, 150 mL).
-
In a separate flask, prepare a solution of anhydrous ethylene glycol (5 equivalents) in anhydrous THF (50 mL).
-
Slowly add the ethylene glycol solution to the sodium hydride suspension at 0 °C (ice bath) using an addition funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.
Ether Synthesis:
-
Prepare a solution of 1-bromodocosane (1 equivalent) in anhydrous THF (100 mL).
-
Add the 1-bromodocosane solution to the freshly prepared alkoxide solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain reflux for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel containing diethyl ether (200 mL) and water (100 mL).
-
Separate the organic layer and wash it sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification by Column Chromatography:
-
The crude product, a waxy solid, can be purified by column chromatography on silica gel.
-
Pack a column with silica gel using a hexane:ethyl acetate (9:1) slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or warm hexane and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate (starting from 95:5 and gradually increasing the polarity to 80:20).
-
Collect the fractions containing the purified product (as determined by TLC) and combine them.
-
Evaporate the solvent to yield Ethanol, 2-(docosyloxy)- as a white, waxy solid.
Characterization
The identity and purity of the synthesized Ethanol, 2-(docosyloxy)- should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the docosyloxy chain, the ethylene glycol moiety, and the terminal hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic C-O-C ether stretch and the O-H stretch of the terminal alcohol.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[2][3]
-
Melting Point: The melting point of the purified product should be determined and compared to literature values (approximately 22-24 °C).[1]
Safety and Handling
-
Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and away from any sources of ignition. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
1-Bromodocosane: May cause skin and eye irritation. Avoid inhalation and contact with skin and eyes.
-
Ethylene Glycol: Harmful if swallowed.
-
Tetrahydrofuran and Diethyl Ether: Highly flammable solvents. Work in a well-ventilated fume hood and away from open flames or sparks.
-
General Precautions: All procedures should be carried out in a well-ventilated fume hood. Wear appropriate PPE at all times. Dispose of chemical waste according to institutional and local regulations.
Synthesis Logic Diagram
Caption: Logical flow of the synthesis and purification process.
References
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanol, 2-(dodecyloxy)- (CAS 4536-30-5). Retrieved from [Link]
-
Chemsrc. (2025, August 25). 2-(Dodecyloxy)ethanol | CAS#:4536-30-5. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US4367346A - Method for synthesis of long-chain alcohols.
-
PubChem. (n.d.). 2-(Dodecyloxy)ethanol | C14H30O2 | CID 24750. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethanol, 2-(dodecyloxy)-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-cyclohexyloxyethanol. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 23). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP0064021A1 - Method for synthesis of long-chain carboxylic acids and alcohols.
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Application Note: Utilizing Ethanol, 2-(docosyloxy)- (Behenyl Alcohol Ethoxylate) as a Non-Ionic Surfactant in Advanced Emulsion Formulations
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for utilizing Ethanol, 2-(docosyloxy)-, a member of the behenyl alcohol ethoxylate family, as a non-ionic surfactant in the formulation of stable emulsions. We delve into the physicochemical properties of this C22-chain surfactant, explaining the causal mechanisms behind its function. This document offers detailed, field-proven protocols for the formulation of both oil-in-water (O/W) and water-in-oil (W/O) emulsions, complete with methodologies for their characterization and stability assessment. By integrating foundational principles with actionable protocols, this guide serves as an essential resource for developing robust and effective emulsion-based systems for pharmaceutical and personal care applications.[1][2]
Core Concepts: Understanding Ethanol, 2-(docosyloxy)- as a Surfactant
Ethanol, 2-(docosyloxy)- belongs to the class of non-ionic surfactants known as alcohol ethoxylates.[3] Commercially, it is categorized under Behenyl Alcohol Ethoxylates (BAE), which are derived from C22 fatty alcohol.[1][4] The structure consists of a long, hydrophobic (lipophilic) docosyl (C22) tail and a hydrophilic head composed of one or more ethylene oxide units. This amphiphilic nature allows it to adsorb at the oil-water interface, reducing interfacial tension and stabilizing emulsion droplets.[5][6]
Mechanism of Stabilization: Unlike ionic surfactants that stabilize emulsions through electrostatic repulsion, non-ionic surfactants like behenyl alcohol ethoxylates provide stability primarily through steric hindrance .[5] The bulky hydrophilic chains extend into the continuous phase, creating a physical barrier that prevents droplets from approaching each other and coalescing.[5] This mechanism is less sensitive to changes in pH and the presence of electrolytes, making these surfactants highly versatile.[7]
The Hydrophile-Lipophile Balance (HLB) System: The effectiveness of a non-ionic surfactant is predicted by its Hydrophile-Lipophile Balance (HLB) number, an empirical scale indicating its relative affinity for oil versus water.[8]
-
Low HLB (3-6): Predominantly lipophilic, suitable for creating water-in-oil (W/O) emulsions.[7][9]
-
High HLB (8-18): Predominantly hydrophilic, used for oil-in-water (O/W) emulsions.[7][9]
The degree of ethoxylation directly controls the HLB value; a higher number of ethylene oxide units results in a higher HLB.[7][8] Behenyl alcohol ethoxylates are available with varying degrees of ethoxylation, allowing formulators to select the appropriate grade for their specific application.[1]
| Product Name (Example) | Average Moles of Ethylene Oxide (EO) | HLB Value | Appearance (25°C) | Typical Application |
| SVC BA-2 | 2 | 4.3 | White translucent plastic wax | W/O Emulsifier |
| SVC BA-5 | 5 | 8.2 | White translucent soft solid | W/O or O/W Emulsifier |
| SVC BA-10 | 10 | 11.6 | White waxy solid | O/W Emulsifier, Wetting Agent |
| SVC BA-20 | 20 | 14.7 | White waxy solid | O/W Emulsifier, Solubilizer |
| SVC BA-30 | 30 | 16.1 | White waxy solid | O/W Emulsifier, Solubilizer |
| Data synthesized from commercial datasheets.[1][4] |
Protocol for Water-in-Oil (W/O) Emulsion Formulation
Principle: The formulation of a stable W/O emulsion requires a surfactant system with a low HLB value, typically between 3 and 6.[9] Ethanol, 2-(docosyloxy)- with a low degree of ethoxylation (e.g., 2 moles EO, HLB ≈ 4.3) is an ideal primary emulsifier for this purpose as its long C22 chain provides excellent anchoring in the continuous oil phase.[1][2]
Materials & Equipment:
-
Oil Phase: Mineral oil, isopropyl myristate, or other non-polar liquid.
-
Aqueous Phase: Deionized water, buffer, or aqueous solution containing the active ingredient.
-
Surfactant: Low-EO Behenyl Alcohol Ethoxylate (e.g., BA-2, HLB 4.3).
-
Beakers and graduated cylinders.
-
Magnetic stirrer with hot plate.
-
High-shear homogenizer (e.g., rotor-stator type).
-
Calibrated balance.
Step-by-Step Methodology:
-
Phase Preparation:
-
Oil Phase: In a beaker, weigh the required amounts of the oil and the Behenyl Alcohol Ethoxylate surfactant.
-
Aqueous Phase: In a separate beaker, prepare the aqueous solution.
-
-
Heating:
-
Gently heat the oil phase on a hot plate to 75-80°C while stirring until the surfactant is completely melted and the solution is homogenous.
-
Heat the aqueous phase to the same temperature (75-80°C).
-
Rationale: Heating reduces the viscosity of the oil phase and ensures all components are in a liquid state, which facilitates the formation of smaller droplets during emulsification.[10] Matching the temperatures of the two phases prevents premature precipitation or crystallization of the surfactant at the interface.
-
-
Emulsification:
-
Place the beaker containing the hot oil phase under the high-shear homogenizer.
-
Begin homogenization at a moderate speed.
-
Slowly and dropwise, add the hot aqueous phase to the oil phase.
-
Rationale: Adding the dispersed phase (water) slowly to the continuous phase (oil) containing the emulsifier is critical for forming a stable W/O emulsion.
-
-
Homogenization:
-
Once all the aqueous phase has been added, increase the homogenizer speed (e.g., 5,000-10,000 rpm) and continue mixing for 5-15 minutes. The optimal time and speed depend on the specific formulation and desired droplet size.
-
Rationale: High-shear forces break down the dispersed aqueous phase into fine droplets, creating a larger interfacial area for the surfactant to adsorb and stabilize.[11]
-
-
Cooling:
-
Remove the emulsion from the homogenizer and allow it to cool to room temperature with gentle, continuous stirring using a magnetic stirrer.
-
Rationale: Rapid, unagitated cooling can lead to instability. Gentle stirring ensures the emulsion remains homogenous as it cools and its viscosity increases.
-
Caption: Step-by-step workflow for creating a water-in-oil emulsion.
Protocol for Oil-in-Water (O/W) Emulsion Formulation
Principle: To create a stable O/W emulsion, a surfactant system with a higher HLB value (8-18) is required.[7] While a high-ethoxylation BAE could be used alone, a common and highly effective strategy is to blend a low-HLB emulsifier (like BA-2) with a high-HLB emulsifier. This combination packs more efficiently at the oil-water interface, enhancing emulsion stability. Here, the low-EO BAE acts as a co-emulsifier and thickening agent.[1][12]
Materials & Equipment:
-
Oil Phase: Mineral oil, vegetable oil, or other hydrophobic active ingredient.
-
Aqueous Phase: Deionized water.
-
Surfactant System:
-
Low-HLB Surfactant: Low-EO Behenyl Alcohol Ethoxylate (e.g., BA-2, HLB 4.3).
-
High-HLB Surfactant: High-EO Behenyl Alcohol Ethoxylate (e.g., BA-20, HLB 14.7) or another high-HLB non-ionic surfactant (e.g., Polysorbate 80).
-
-
Standard laboratory equipment as listed for the W/O protocol.
Step-by-Step Methodology:
-
Phase Preparation:
-
Oil Phase: In a beaker, weigh the oil and the low-HLB surfactant (Behenyl Alcohol Ethoxylate, BA-2).
-
Aqueous Phase: In a separate beaker, dissolve the high-HLB surfactant in the required amount of deionized water.
-
-
Heating:
-
Heat both the oil and aqueous phases separately to 75-80°C on a hot plate with stirring until all components are fully dissolved/melted.
-
-
Emulsification:
-
Place the beaker containing the hot aqueous phase under the high-shear homogenizer.
-
Begin homogenization at a moderate speed.
-
Slowly add the hot oil phase to the aqueous phase.
-
Rationale: For O/W emulsions, the oil phase is added to the aqueous phase, which will become the continuous medium.
-
-
Homogenization:
-
After all the oil has been added, increase the homogenization speed and continue for 5-15 minutes to reduce the oil droplet size.
-
-
Cooling:
-
Cool the emulsion to room temperature with gentle, continuous stirring.
-
Caption: Step-by-step workflow for creating an oil-in-water emulsion.
Protocols for Emulsion Characterization and Stability
A newly formulated emulsion must be thoroughly characterized to ensure its quality and predict its shelf life.[13]
4.1. Determination of Emulsion Type
-
Method: Electrical Conductivity Test.
-
Principle: O/W emulsions, with water as the continuous phase, will conduct electricity. W/O emulsions will not.[11][14]
-
Protocol:
-
Immerse the probe of a conductivity meter into the emulsion sample at room temperature.
-
Record the reading.
-
Interpretation: A significant conductivity reading (typically >10 µS/cm) indicates an O/W emulsion. A reading near zero indicates a W/O emulsion.[11]
-
4.2. Droplet Size Analysis
-
Method: Dynamic Light Scattering (DLS).
-
Principle: DLS measures the Brownian motion of droplets and relates it to their size. It provides the mean droplet diameter and the Polydispersity Index (PDI), a measure of the width of the size distribution.[15][16]
-
Protocol:
-
Dilute the emulsion sample with the continuous phase (water for O/W, oil for W/O) to a suitable concentration to avoid multiple scattering effects.[16]
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and perform the measurement according to the manufacturer's instructions.
-
Interpretation: A stable emulsion will typically have a small mean droplet size (e.g., <1 µm for nanoemulsions, <5 µm for many applications) and a low PDI (ideally <0.3).[15][16] An increase in droplet size or PDI over time is a key indicator of instability (e.g., coalescence or Ostwald ripening).[13][16]
-
4.3. Accelerated Stability Testing
-
Method 1: Centrifugation
-
Principle: Centrifugation accelerates gravitational separation (creaming or sedimentation). Unstable emulsions will show phase separation.
-
Protocol:
-
Place 10 mL of the emulsion in a centrifuge tube.
-
Centrifuge at 3000-5000 rpm for 30 minutes.
-
Visually inspect the tube for any signs of phase separation (creaming at the top or sedimentation at the bottom). Measure the height of any separated layer.
-
-
-
Method 2: Thermal Cycling (Freeze-Thaw)
-
Principle: Temperature extremes can stress the emulsion, promoting coalescence and phase separation. This is particularly useful for assessing stability during shipping and storage.
-
Protocol:
-
Store the emulsion sample at 4°C for 24 hours, followed by 45°C for 24 hours. This constitutes one cycle.
-
Repeat for 3-5 cycles.
-
After the final cycle, allow the sample to return to room temperature.
-
Visually inspect for phase separation and re-characterize droplet size using DLS to quantify any changes.
-
-
Caption: A comprehensive workflow for emulsion characterization.
Safety and Handling Precautions
As with all chemical reagents, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling behenyl alcohol ethoxylates and other formulation components.
-
Handling: Avoid creating dust if handling solid/waxy surfactants. Avoid direct contact with skin and eyes. Some alcohol ethoxylates can cause skin or eye irritation.[17][18] Work in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[19]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
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Zeta Potential and Particle Size to Predict Emulsion Stability. Cosmetics & Toiletries. [Link]
-
BA - Behenyl Alcohol Ethoxylate( C 22 Alcohol). Shree Vallabh Chemical. [Link]
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Critical Review of Techniques for Food Emulsion Characterization. MDPI. [Link]
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Techniques for Emulsion Characterization. Encyclopedia.pub. [Link]
-
Characterization of an emulsion (stability and size). Microtrac. [Link]
-
C22 Behenyl Alcohol Ethoxylate. Rimpro India. [Link]
-
Chemical Properties of Ethanol, 2-(dodecyloxy)- (CAS 4536-30-5). Cheméo. [Link]
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2-(Dodecyloxy)ethanol | C14H30O2. PubChem. [Link]
- Use of ethoxylated fatty alcohols as a surfactant additive for gypsum-containing compositions.
-
2-(Dodecyloxy)ethanol | CAS#:4536-30-5. Chemsrc. [Link]
-
Model Emulsions Stabilized with Nonionic Surfactants: Structure and Rheology Across Catastrophic Phase Inversion. PMC. [Link]
-
HLB numbers, solvent miscibility and emulsification characteristics of Shell NEODOL® ethoxylates. Shell Chemicals. [Link]
-
2-(Decyloxy)ethanol | C12H26O2. PubChem. [Link]
-
Behenyl Alcohol Ethoxylates. Surten. [Link]
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Emulsions: making oil and water mix. AOCS. [Link]
-
2-[2-(dodecyloxy)ethoxy]ethanol — Chemical Substance Information. NextSDS. [Link]
-
Hazardous Chemical Information System (HCIS) - Details. Safe Work Australia. [Link]
-
Alcohol Ethoxylate: The Ultimate Guide to This Versatile Surfactant. Junxin Chemical. [Link]
- Preparation method of stable natural fatty alcohol emulsion.
-
Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods. PMC. [Link]
-
Ethanol, 2-(hexyloxy)-: Human health tier II assessment. Australian Department of Health and Aged Care. [Link]
-
Behenyl Alcohol. Riddhisiddhi Chemicals. [Link]
-
Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology. PMC. [Link]
-
Formulation of model cutting-oil water emulsions using paraffinic oil and ionic/nonionic surfactant mixture. ResearchGate. [Link]
-
Formulation and Characterization of IPM/Water/Nonionic-Ionic Surfactant Microemulsions. ResearchGate. [Link]
-
Destabilization of Oil-in-Water Emulsions Stabilized by Non-ionic Surfactants: Effect of Particle Hydrophilicity. ACS Publications. [Link]
-
Separation Emulsion via Non-Ionic Surfactant: An Optimization. MDPI. [Link]
-
Contemporary Formulation: Oil in Water Emulsifiers. UL Prospector. [Link]
-
Influence of Ethanol on Emulsions Stabilized by Low Molecular Weight Surfactants. ResearchGate. [Link]
-
Nonionic surfactants with linear and branched hydrocarbon tails: compositional analysis, phase behavior, and film properties in bicontinuous microemulsions. PubMed. [Link]
-
Non-ionic Surfactants. Labinsights. [Link]
-
Preparation of Highly Stable Oil-in-Water Emulsions with High Ethanol Content Using Polyglycerol Monofatty Acid Esters as Emulsifiers. PubMed. [Link]
-
Effect of Ethanol on Partition and Binding Equilibrium of Phenothiazine in Anionic and Nonionic Micellar Solutions. Science Alert. [Link]
-
Introduction to Nonionic Surfactant. Sanyo Chemical. [Link]
-
Emulsion. SlideShare. [Link]
-
-
Nonionic surfactants. Danish Environmental Protection Agency. [Link]
-
Sources
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- 2. Surten - Behenyl Alcohol Ethoxylates, Specialty Surfactants & Ethoxylates Manufacturer [surtensurfactants.com]
- 3. 4. Nonionic surfactants, Danish Environmental Protection Agency [www2.mst.dk]
- 4. C22 Behenyl Alcohol Ethoxylate – Rimpro India [rimpro-india.com]
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- 18. Details [hcis.safeworkaustralia.gov.au]
- 19. Behenyl Alcohol Ethoxylate | Chemical Bull Pvt. Ltd. [chemicalbull.com]
Preparation of solid lipid nanoparticles containing Ethanol, 2-(docosyloxy)-
Application Note & Protocol Guide
Topic: Advanced Preparation of Solid Lipid Nanoparticles (SLNs) Incorporating Ethanol, 2-(docosyloxy)- (ALC-0159)
Abstract
Solid Lipid Nanoparticles (SLNs) represent a significant advancement in drug delivery, offering a robust and biocompatible alternative to traditional colloidal carriers like liposomes and polymeric nanoparticles.[1] This guide provides a comprehensive framework for the formulation, production, and characterization of SLNs featuring the PEGylated lipid, Ethanol, 2-(docosyloxy)- (also known as ALC-0159). ALC-0159 is a critical excipient used in advanced nanoparticle formulations, such as mRNA vaccines, where it serves to enhance stability and biocompatibility.[2][3] By forming a hydrophilic shield, ALC-0159 reduces immune recognition, thereby increasing circulation time and improving the bioavailability of the encapsulated therapeutic agent.[4] This document details two primary, scalable production methodologies—High-Pressure Homogenization and Microemulsion Dilution—and provides rigorous protocols for the essential physicochemical characterization required to ensure formulation quality and performance. The insights and procedures outlined herein are intended for researchers, scientists, and drug development professionals seeking to leverage this advanced delivery platform.
Part 1: Foundational Principles of Formulation Design
The Architecture of Solid Lipid Nanoparticles
SLNs are colloidal carriers with a solid lipid core matrix that can solubilize lipophilic drugs and are stabilized by surfactants.[5] They are typically spherical with a diameter ranging from 50 to 1000 nm.[6] The core consists of biodegradable and physiologically compatible lipids that are solid at both room and body temperature, such as triglycerides, fatty acids, or waxes.[7] This solid core provides a protective enclosure for labile drug molecules and allows for controlled or sustained release.[8] The outer shell is composed of an emulsifier layer (surfactant) that stabilizes the nanoparticle in an aqueous dispersion, preventing aggregation.
The Pivotal Role of Ethanol, 2-(docosyloxy)- (ALC-0159)
ALC-0159 is a methoxypolyethylene glycol (PEG-2000) conjugated lipid.[4] In an SLN formulation, it is typically incorporated into the lipid matrix and orients itself at the particle-water interface. Its primary functions are:
-
Steric Stabilization : The long, hydrophilic PEG chains form a dense, water-rich layer on the nanoparticle surface. This layer creates a steric barrier that physically prevents nanoparticles from aggregating, significantly enhancing colloidal stability.
-
"Stealth" Properties : This hydrophilic shield reduces the adsorption of opsonin proteins from the bloodstream. This process, known as opsonization, marks nanoparticles for rapid clearance by the reticuloendothelial system (RES). By evading the RES, ALC-0159-containing nanoparticles exhibit prolonged systemic circulation times, increasing the probability of reaching their target site.[4]
-
Improved Biocompatibility : The PEG layer can mask the nanoparticle's surface charge and reduce interactions with biological components, which can improve overall biocompatibility.[3]
Synergy of Components: A Rationale for Formulation Design
The performance of an SLN formulation depends on the rational selection and combination of its components.
-
Solid Lipid : The choice of lipid (e.g., tristearin, glyceryl behenate) influences the drug's loading capacity, release profile, and the overall crystallinity of the nanoparticle matrix. A less-ordered lipid crystal lattice can create more space to accommodate drug molecules, potentially increasing encapsulation efficiency.[9]
-
Primary Surfactant : Surfactants (e.g., Poloxamer 188, Tween® 80, soy lecithin) are essential for reducing the interfacial tension between the lipid and aqueous phases during production, which facilitates the formation of small particles and provides long-term stability.
-
PEGylated Lipid (ALC-0159) : As a co-surfactant and stabilizer, ALC-0159 works in concert with the primary surfactant to control particle size and prevent aggregation during storage and in physiological environments.[4] A small molar percentage (typically 0.5-5%) is sufficient to achieve the desired "stealth" effect.[][11]
Part 2: Manufacturing Protocols & Workflows
This section details two robust methods for preparing SLNs containing ALC-0159. The choice of method may depend on the thermolability of the drug to be encapsulated and the desired scale of production.
Pre-Formulation Considerations & Material Selection
Before commencing, a clear rationale for material selection is paramount. The table below provides a model formulation.
| Component | Example Material | Function | Typical Concentration (w/w) |
| Solid Lipid | Glyceryl Behenate (Compritol® 888 ATO) | Forms the solid core matrix | 5 - 15% |
| PEGylated Lipid | Ethanol, 2-(docosyloxy)- (ALC-0159) | Steric stabilizer, "stealth" agent | 0.1 - 0.5% |
| Surfactant | Poloxamer 188 (Pluronic® F-68) | Emulsifier, primary stabilizer | 1 - 2.5% |
| Aqueous Phase | Water for Injection (WFI) or Buffer | Continuous phase/vehicle | q.s. to 100% |
| Active Ingredient | (Lipophilic Drug) | Therapeutic agent | Varies |
Protocol 1: Hot High-Pressure Homogenization (HPH)
Hot HPH is a reliable and scalable method suitable for thermostable compounds.[12] It involves the emulsification of the molten lipid phase into a hot aqueous phase, followed by high-pressure homogenization to reduce particle size.
Caption: Workflow for SLN preparation via hot HPH.
-
Lipid Phase Preparation:
-
Weigh the solid lipid (e.g., Glyceryl Behenate) and place it in a glass beaker.
-
Heat the lipid on a hot plate with magnetic stirring to approximately 5-10°C above its melting point (e.g., ~85°C for Glyceryl Behenate).
-
Once fully melted, add the specified amounts of ALC-0159 and the lipophilic active ingredient. Stir until a clear, homogenous lipid phase is obtained.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, heat the aqueous phase (e.g., WFI) to the same temperature as the lipid phase.
-
Add the surfactant (e.g., Poloxamer 188) and stir until completely dissolved.
-
-
Pre-emulsion Formation:
-
Pour the hot aqueous phase into the hot lipid phase under continuous stirring with a high-shear homogenizer (e.g., Ultra-Turrax®) at 5,000-10,000 rpm for 5-10 minutes. This creates a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.
-
Homogenize the emulsion at high pressure (e.g., 500–1500 bar) for 3 to 5 cycles.[8] This critical step reduces the emulsion droplets to the nanometer scale.
-
-
Cooling and Solidification:
-
Transfer the resulting hot nanoemulsion to a beaker and allow it to cool to room temperature under gentle stirring. During cooling, the lipid droplets recrystallize, forming the solid matrix of the SLNs.
-
-
Purification (Optional but Recommended):
-
To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified using dialysis against fresh WFI or through tangential flow filtration (TFF).
-
Protocol 2: Microemulsion Dilution Method
This method leverages the spontaneous formation of a microemulsion at elevated temperatures, which is then rapidly cooled and diluted to precipitate the SLNs.[7][13] It is particularly advantageous as it can be less energy-intensive than HPH.
-
Microemulsion Preparation:
-
Melt the solid lipid and ALC-0159 together in a beaker at 5-10°C above the lipid's melting point. If applicable, dissolve the active ingredient in this molten lipid phase.
-
In a separate container, prepare a mixture of the surfactant (e.g., soy lecithin) and a co-surfactant (e.g., butanol or sodium monodecyl phosphate).[8]
-
Add the surfactant/co-surfactant mixture to the molten lipid phase. Then, slowly add pre-heated water (at the same temperature) dropwise under constant, gentle stirring. Continue adding water until a clear, transparent microemulsion forms. This indicates the formation of thermodynamically stable, nanometer-sized lipid droplets.[14]
-
-
SLN Precipitation:
-
Prepare a beaker containing cold water (2-4°C), typically at a volume 10-20 times that of the hot microemulsion.
-
Rapidly disperse the hot microemulsion into the cold water under vigorous stirring.
-
The sudden temperature drop causes the lipid to precipitate out of the microemulsion template, forming a dispersion of solid lipid nanoparticles.
-
-
Solvent Removal and Purification:
-
If a co-surfactant like butanol was used, it may need to be removed. This can be achieved by lyophilization or vacuum distillation.
-
Purify the SLN dispersion as described in Protocol 1 (Step 6).
-
Part 3: Quality Control & Characterization Protocols
Rigorous characterization is essential to ensure the quality, stability, and efficacy of the SLN formulation.
Diagram: Structure of an ALC-0159-Containing SLN
Caption: Core-shell structure of an SLN with an ALC-0159 PEGylated surface.
Protocol: Particle Size and Polydispersity Index (PDI) Analysis
-
Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This data is used to calculate the hydrodynamic diameter (particle size) and the PDI, a measure of the width of the size distribution.
-
Methodology:
-
Dilute the SLN dispersion with WFI or an appropriate buffer to achieve an optimal count rate (typically 200-500 kcps, instrument-dependent).
-
Equilibrate the sample to a controlled temperature (e.g., 25°C) in the DLS instrument.
-
Perform at least three replicate measurements.
-
-
Acceptance Criteria:
-
Particle Size (Z-average): Typically desired in the 100-300 nm range for systemic delivery.
-
PDI: A value ≤ 0.3 is considered acceptable and indicative of a monodisperse, homogeneous population.[15]
-
Protocol: Zeta Potential (ZP) Measurement
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface and is a key indicator of colloidal stability.[] It is measured using Electrophoretic Light Scattering (ELS), which assesses the velocity of particles under an applied electric field.
-
Methodology:
-
Dilute the sample in an appropriate medium, typically 10 mM NaCl, to ensure sufficient conductivity without suppressing the electrical double layer.
-
Inject the sample into a specialized ZP measurement cell (e.g., folded capillary cell).
-
Apply the electric field and measure the electrophoretic mobility to calculate the zeta potential.
-
-
Interpretation:
-
Highly charged particles (ZP > |±30| mV) are electrostatically stabilized and resistant to aggregation.[12]
-
For PEGylated nanoparticles like those with ALC-0159, the ZP may be close to neutral (0 to -15 mV) because the PEG layer shifts the slipping plane further from the particle surface, masking the core charge.[17] In this case, stability is conferred by steric hindrance rather than electrostatic repulsion.
-
Protocol: Encapsulation Efficiency (%EE) and Loading Capacity (%LC)
-
Principle: This determines the amount of drug successfully entrapped within the nanoparticles versus the total amount of drug used.
-
Methodology:
-
Separate Free Drug: Separate the unencapsulated (free) drug from the SLN dispersion. This is commonly done by ultracentrifugation or by using centrifugal filter units (e.g., Amicon®). The SLNs remain in the retentate, while the free drug is in the filtrate.
-
Quantify Drug: Measure the concentration of the free drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate %EE and %LC:
-
%EE = [(Total Drug Added - Free Drug) / Total Drug Added] x 100
-
%LC = [(Total Drug Added - Free Drug) / Total Lipid Weight] x 100
-
-
Expected Physicochemical Properties
| Parameter | Target Range | Significance |
| Particle Size (Z-Average) | 80 - 300 nm | Influences biodistribution, cellular uptake, and stability.[18] |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow, uniform particle size distribution.[15] |
| Zeta Potential | 0 to -25 mV | Reflects surface charge; near-neutral values are expected for PEGylated particles.[17] |
| Encapsulation Efficiency (%EE) | > 70% | High EE indicates an efficient formulation process and minimizes waste.[15] |
Part 4: Troubleshooting & Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Particle size too large (>500 nm) | Inefficient homogenization (pressure too low, too few cycles).Surfactant concentration is too low.Viscosity of the lipid phase is too high. | Increase homogenization pressure and/or number of cycles.Increase the surfactant concentration.Ensure the homogenization temperature is well above the lipid's melting point. |
| High PDI (>0.4) | Inconsistent homogenization.Particle aggregation. | Optimize the pre-emulsification step to create a more uniform starting emulsion.Ensure adequate surfactant and ALC-0159 concentration.Check zeta potential to assess stability. |
| Low Encapsulation Efficiency (%EE) | Poor drug solubility in the lipid melt.Drug partitioning into the aqueous phase during homogenization.Premature drug expulsion upon lipid recrystallization. | Select a lipid in which the drug has higher solubility.For hot HPH, use the cold homogenization technique for thermolabile or more hydrophilic drugs.[19]Consider using a mixture of lipids to create a less-perfect crystal lattice.[9] |
| Particle Aggregation Over Time | Insufficient surfactant/PEG-lipid concentration.Inappropriate storage buffer (high ionic strength). | Increase the concentration of Poloxamer 188 or ALC-0159.Store the dispersion in a low-ionic-strength buffer or pure water.Confirm zeta potential is within an acceptable range for stability. |
References
-
Sastri, K. T., et al. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Applied Pharmaceutical Science.
-
Thakur, R., & Sood, A. (2022). Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles. Pharmaceutics.
-
Al-Hossaini, A. M., et al. (2023). Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin. Molecules.
-
Chirio, D., et al. (2014). Techniques for the Preparation of Solid Lipid Nano and Microparticles. Application of Nanotechnology in Drug Delivery.
-
Wiącek, A. E., et al. (2022). Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis. Materials.
-
Prakash, A., et al. (2019). Preparation of solid lipid nanoparticles through various methods using different precursors. Int. J. Pharm. Sci. Nanotechnol.
-
BOC Sciences. (n.d.). LNP Parameters Explained: Particle Size and Zeta Potential. BOC Sciences.
-
Matta, V. D. R., & Kumar, S. (2021). A concise review on preparation methods used for the development of solid lipid nanoparticles. Journal of Drug Delivery & Therapeutics.
-
ChemicalBook. (2024). What is the use of the ALC-0159?. ChemicalBook.
-
Hou, X., et al. (2021). Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications. Accounts of Chemical Research.
-
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Ahlin, P. (2013). Formulation Considerations and Applications of Solid Lipid Nanoparticles. AAPS PharmSciTech.
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BOC Sciences. (n.d.). Lipid Nanoparticles for mRNA Delivery. BOC Sciences.
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Chirio, D., et al. (2014). Techniques for the Preparation of Solid Lipid Nano and Microparticles. IntechOpen.
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Kumar, S. (2012). Solid lipid nanoparticles: Methods of preparation. International Journal of Natural Product and Drug Research.
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Reithmeier, R., et al. (2011). Physicochemical Characterization of Nanotemplate Engineered Solid Lipid Nanoparticles. Langmuir.
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Pignatello, R., et al. (2011). Structure of solid lipid nanoparticles produced by a microwave-assisted microemulsion technique. Soft Matter.
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Mehnert, W., & Mäder, K. (2012). Solid lipid nanoparticles: production, characterization and applications. Advanced Drug Delivery Reviews.
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Jeevanraman, J., et al. (2023). Solid lipid nanoparticle (SLN) : Preparation, characterization and applications. World Journal of Pharmaceutical Research.
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Wiącek, A. E., et al. (2022). Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis. PMC - NIH.
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Jores, K., et al. (2004). The Impact of Variables on Particle Size of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers; A Comparative Literature Review. Journal of Pharmaceutical Sciences.
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Application Notes & Protocols: The Role of Ethanol, 2-(docosyloxy)- in Advanced Targeted Drug Delivery Systems
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the hypothesized application of Ethanol, 2-(docosyloxy)-, a novel long-chain alkyl ether lipid, in the formulation of targeted drug delivery systems, specifically Lipid Nanoparticles (LNPs). While direct literature on this specific molecule is emerging, its structural characteristics allow for a scientifically-grounded exploration of its potential role as a "helper lipid" in enhancing nanoparticle stability and therapeutic efficacy.
Introduction: The Architecture of Lipid Nanoparticles
Lipid Nanoparticles (LNPs) have become premier vehicles for delivering a range of therapeutics, most notably nucleic acids like mRNA and siRNA.[1][2][3] The success of these systems hinges on the synergistic interplay of their core components, which typically include:
-
Ionizable Cationic Lipids: Essential for encapsulating negatively charged nucleic acid cargo in an acidic environment and facilitating its release into the cytoplasm once inside the cell.[4][5]
-
Cholesterol: A structural component that modulates membrane rigidity and stability, influencing the nanoparticle's behavior in the bloodstream.[4][5]
-
PEGylated Lipids: Lipids conjugated to polyethylene glycol (PEG) chains. These form a hydrophilic corona on the LNP surface, which prevents aggregation, reduces clearance by the immune system, and extends circulation time.[1][6][7]
-
Helper Lipids: Neutral phospholipids or other amphiphilic molecules that contribute to the structural integrity of the nanoparticle, regulate the fluidity of the lipid bilayer, and can enhance the fusogenic properties required for endosomal escape.[2][8][9]
This guide focuses on the critical role of the helper lipid, proposing Ethanol, 2-(docosyloxy)- as a candidate molecule to optimize LNP formulations for targeted delivery.
Mechanistic Insight: The Hypothesized Role of Ethanol, 2-(docosyloxy)-
Ethanol, 2-(docosyloxy)- is a neutral lipid characterized by a small, hydrophilic ethanol headgroup and a long, saturated 22-carbon alkyl tail (docosyl). This unique structure informs its potential advantages as a helper lipid.
Causality Behind its Selection:
-
Enhanced Stability and Rigidity: The docosyl tail is significantly longer and fully saturated compared to commonly used helper lipids like DSPC (18-carbon) or DOPE (18-carbon, unsaturated). This length and saturation are predicted to increase van der Waals forces within the lipid bilayer, resulting in a more ordered, rigid, and stable nanoparticle structure.[4][5] This enhanced stability can lead to reduced drug leakage during circulation and a longer shelf-life.
-
Modulation of Release Kinetics: A more rigid lipid membrane can slow the release of the encapsulated drug, which may be advantageous for sustained-release applications.
-
Inert and Biocompatible: The simple ethanol headgroup and long alkyl chain are expected to be biocompatible and have low immunogenicity, contributing to a safer delivery vehicle.
Targeting is not achieved by the helper lipid itself, but by the entire LNP platform. Specificity is conferred by attaching targeting ligands—such as antibodies, peptides, or small molecules—to the distal end of the PEGylated lipids on the LNP surface.[3][6] These ligands bind to receptors that are overexpressed on target cells, promoting receptor-mediated endocytosis.
Caption: Diagram illustrating the components of a targeted Lipid Nanoparticle.
Experimental Protocols
The following protocols provide a framework for formulating, characterizing, and evaluating targeted LNPs incorporating Ethanol, 2-(docosyloxy)-.
Protocol 1: Formulation of Targeted LNPs by Microfluidic Mixing
This protocol describes the reproducible synthesis of LNPs using a microfluidic mixing device, a standard method for generating uniformly sized nanoparticles.[10][11]
Rationale: Microfluidic mixing provides rapid and controlled nanoprecipitation. An ethanolic lipid solution is rapidly mixed with an acidic aqueous buffer containing the nucleic acid cargo. The change in polarity causes the lipids to self-assemble, encapsulating the cargo as the ionizable lipid becomes protonated and complexes with the negatively charged nucleic acids.[10][12]
Caption: Workflow for the formulation of targeted LNPs via microfluidic mixing.
Materials:
-
Ionizable Lipid (e.g., DLin-MC3-DMA)
-
Cholesterol
-
Ethanol, 2-(docosyloxy)- (as the helper lipid)
-
Functionalized PEG-Lipid (e.g., DSPE-PEG(2000)-Ligand)
-
Nucleic Acid Cargo (e.g., mRNA, siRNA)
-
Ethanol (200 proof, molecular biology grade)
-
Citrate Buffer (50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO) or Tangential Flow Filtration (TFF) system
Procedure:
-
Lipid Stock Preparation: Prepare a stock solution of the lipid mixture in ethanol. A typical molar ratio is 50:38.5:10:1.5 (Ionizable Lipid : Cholesterol : Helper Lipid : PEG-Lipid).
-
Experimental Insight: The 10 mol% for the helper lipid is a starting point. This should be optimized (e.g., from 5% to 20%) to study its effect on particle stability and transfection efficiency.[5]
-
-
Aqueous Phase Preparation: Dissolve the nucleic acid cargo in the citrate buffer (pH 4.0) to the desired concentration.
-
Microfluidic Mixing:
-
Set the total flow rate and flow rate ratio on the microfluidic device. A common ratio is 3:1 (Aqueous:Ethanolic phase).
-
Load the lipid-ethanol solution and the aqueous RNA solution into separate syringes and place them on the syringe pumps.
-
Initiate the mixing process. The combined stream will contain the newly formed LNPs in a citrate/ethanol buffer.
-
-
Purification and Buffer Exchange:
-
Immediately dilute the resulting LNP solution with cold PBS (pH 7.4) to minimize aggregation.
-
Transfer the diluted solution to a pre-wetted dialysis cassette and dialyze against sterile PBS (pH 7.4) overnight at 4°C with at least two buffer changes. This removes the ethanol and raises the pH, resulting in a neutral surface charge for the LNPs. Alternatively, use a TFF system for faster and more scalable purification.
-
-
Concentration and Sterilization:
-
Concentrate the dialyzed LNPs to the desired final concentration using centrifugal filters (e.g., Amicon Ultra, 100 kDa MWCO).
-
Perform sterile filtration of the final LNP formulation using a 0.22 µm syringe filter.
-
-
Storage: Store the final LNP product at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: Physicochemical Characterization of LNPs
Characterizing the physical properties of the LNPs is a critical self-validating step to ensure consistency, stability, and suitability for in vivo use.[13][14]
| Parameter | Method | Instrument | Typical Acceptable Value | Causality and Significance |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | Malvern Zetasizer, etc. | 80 - 150 nm | Size dictates biodistribution. Particles >200 nm are rapidly cleared by the liver and spleen. Smaller particles (<100 nm) may achieve better tissue penetration.[15] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Malvern Zetasizer, etc. | < 0.2 | Measures the heterogeneity of particle sizes. A low PDI indicates a monodisperse and uniform formulation, which is crucial for reproducible in vivo performance. |
| Zeta Potential | Laser Doppler Electrophoresis | Malvern Zetasizer, etc. | ~0 mV at pH 7.4 | Indicates surface charge. A near-neutral charge in physiological conditions (pH 7.4) is essential to prevent nonspecific binding to proteins and reduce clearance. |
| Encapsulation Efficiency (%) | Quant-iT RiboGreen Assay (for RNA) | Fluorescence Plate Reader | > 90% | Determines the percentage of drug cargo successfully encapsulated within the LNPs. High efficiency is critical for therapeutic potency and cost-effectiveness.[11] |
| Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Transmission Electron Microscope | Spherical, dense core | Visualizes the size, shape, and internal structure of the LNPs, confirming the formation of intact, non-aggregated nanoparticles. |
Protocol 3: In Vitro Validation of Targeted Cellular Uptake
This protocol assesses the ability of the ligand-conjugated LNPs to be selectively internalized by target cells.
Rationale: To confirm that the targeting ligand is functional, uptake is compared between cells that express the target receptor (positive) and cells that do not (negative). Enhanced uptake in the receptor-positive cells validates the targeting strategy.[16][17]
Materials:
-
Targeted LNPs encapsulating a fluorescently labeled cargo (e.g., Cy5-siRNA).
-
Untargeted LNPs (lacking the targeting ligand) as a control.
-
Receptor-positive cell line (e.g., HNSCC cells for EGFR targeting).[17]
-
Receptor-negative cell line as a control.
-
Complete cell culture medium.
-
Flow cytometer and/or a fluorescence microscope.
Procedure:
-
Cell Seeding: Seed both receptor-positive and receptor-negative cells in 24-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment:
-
Dilute the targeted and untargeted LNPs in serum-free media to a final cargo concentration (e.g., 50 nM siRNA).
-
Remove the old media from the cells, wash once with PBS, and add the LNP-containing media.
-
Incubate for 4 hours at 37°C. Experimental Insight: Incubation time can be varied (e.g., 1, 4, 24 hours) to study uptake kinetics.
-
-
Sample Preparation for Flow Cytometry:
-
Wash the cells three times with cold PBS to remove non-internalized LNPs.
-
Trypsinize the cells and resuspend them in flow cytometry buffer (PBS with 2% FBS).
-
-
Analysis:
-
Flow Cytometry: Analyze the cell suspensions on a flow cytometer, measuring the mean fluorescence intensity in the appropriate channel (e.g., Cy5). Compare the intensity between targeted and untargeted LNPs in both cell lines.
-
Fluorescence Microscopy: For visualization, seed cells on glass-bottom dishes. After treatment and washing, fix the cells and stain the nuclei (e.g., with DAPI). Image the cells to visualize the intracellular localization of the fluorescent cargo.
-
Expected Outcome: A significantly higher fluorescence signal will be observed in the receptor-positive cells treated with targeted LNPs compared to all other conditions, confirming successful receptor-mediated endocytosis.
Conclusion and Future Directions
The rational design of helper lipids is a key frontier in optimizing LNP-based drug delivery. While further empirical data is required, the physicochemical properties of Ethanol, 2-(docosyloxy)- —specifically its long, saturated alkyl chain—present a compelling rationale for its use in creating highly stable and robust nanoparticles. The protocols outlined here provide a standardized framework for researchers to formulate and validate such novel LNP systems. Future work should focus on systematically comparing Ethanol, 2-(docosyloxy)- with established helper lipids, assessing its impact on in vivo pharmacokinetics, endosomal escape efficiency, and ultimately, therapeutic outcomes in preclinical models of disease.
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Cheng, X., & Lee, R. J. (2016). The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. Advanced Drug Delivery Reviews, 99, 129–137. [Link]
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Application Note: A Step-by-Step Guide to the Preparation and Characterization of 2-(docosyloxy)ethanol Micelles via Ethanol Injection
Abstract
This application note provides a comprehensive, step-by-step guide for the preparation and characterization of micelles using the non-ionic surfactant 2-(docosyloxy)ethanol. The protocol employs the ethanol injection method, a robust and scalable technique for generating self-assembled nanostructures. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, the scientific rationale behind key steps, and protocols for essential characterization techniques, including Critical Micelle Concentration (CMC) determination and size analysis by Dynamic Light Scattering (DLS).
Introduction
1.1 The Principle of Micellization Micelles are colloidal-sized aggregates of amphiphilic molecules that spontaneously form in a solution, typically an aqueous medium.[1] These molecules possess a dual character: a hydrophilic ("water-loving") head and a hydrophobic ("water-fearing") tail. In an aqueous environment, above a specific concentration known as the Critical Micelle Concentration (CMC), these molecules self-assemble to minimize the unfavorable interaction between their hydrophobic tails and water.[2] The resulting structure is a spherical core of hydrophobic tails shielded by a corona of hydrophilic heads, which interfaces with the surrounding water. This unique core-shell structure makes micelles highly effective nanocarriers for solubilizing poorly water-soluble compounds, a significant application in drug delivery and formulation science.[3][4]
1.2 Surfactant Profile: 2-(docosyloxy)ethanol The surfactant of focus in this guide is 2-(docosyloxy)ethanol. It is a non-ionic surfactant belonging to the alcohol ethoxylate family. Its structure consists of a long C22 alkyl chain (docosyl group), which forms the hydrophobic tail, and a short ethylene glycol head, which provides hydrophilicity.
| Property | Value / Description | Reference |
| Chemical Name | 2-(docosyloxy)ethanol | - |
| Synonyms | Ethylene glycol monobehenyl ether, Beheneth-1 | - |
| Molecular Formula | C24H50O2 | - |
| Molecular Weight | 370.66 g/mol | - |
| Type | Non-ionic surfactant | [5] |
| Key Features | Highly hydrophobic tail, simple hydrophilic head. Forms stable micelles capable of encapsulating lipophilic molecules. | [6][7] |
The long C22 chain provides a strong hydrophobic driving force for micellization, which typically results in a very low CMC. A lower CMC value is indicative of higher micellar stability upon dilution, a critical factor for in-vivo applications.[4][8]
1.3 The Ethanol Injection Method The ethanol injection method is a widely used "bottom-up" nanoprecipitation technique for preparing micelles and other nanoparticles.[9] The core principle involves dissolving the amphiphilic surfactant in a water-miscible organic solvent, in this case, ethanol, and then rapidly introducing this solution into an aqueous phase under controlled stirring.[10][11] The rapid dilution of ethanol in water creates a sudden increase in solvent polarity. This "solvent shock" dramatically decreases the solubility of the hydrophobic tails of the surfactant, forcing them to self-assemble into the thermodynamically favorable micellar structure.[12][13] The primary advantages of this method are its simplicity, speed, and the ability to produce micelles with a narrow size distribution.
Materials and Equipment
2.1. Materials
-
2-(docosyloxy)ethanol (Purity ≥ 98%)
-
Ethanol (200 proof, ACS grade or higher)[14]
-
Deionized (DI) water or ultrapure water (18.2 MΩ·cm)
-
Pyrene (fluorescence grade, for CMC determination)
-
Acetone (ACS grade, for cleaning)
-
0.2 µm Syringe Filters (Nylon or PTFE)[14]
2.2. Equipment
-
Analytical balance
-
Glass beakers and volumetric flasks
-
Magnetic stirrer and stir bars
-
Glass syringes and needles
-
Peristaltic or syringe pump (for controlled injection)
-
Rotary evaporator (optional, for ethanol removal)[15]
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)[16]
-
Fluorometer (for CMC determination)[15]
-
Ultrasonic bath
Experimental Protocols
3.1. Protocol 1: Preparation of 2-(docosyloxy)ethanol Micelles
This protocol describes the formation of micelles via the ethanol injection method. The key is the rapid and controlled mixing of the surfactant-ethanol solution into the aqueous phase.
Step-by-Step Procedure:
-
Solution Preparation:
-
Accurately weigh 50 mg of 2-(docosyloxy)ethanol and dissolve it in 5 mL of pure ethanol in a clean glass beaker. Use an ultrasonic bath if necessary to ensure complete dissolution. This creates a 10 mg/mL stock solution.
-
In a larger glass beaker, place 45 mL of deionized water.
-
-
System Setup:
-
Place the beaker containing the deionized water on a magnetic stirrer and add a clean stir bar. Set the stirring speed to a consistent and vigorous rate (e.g., 500-700 RPM) to create a vortex without splashing.
-
Draw the 5 mL of the surfactant-ethanol solution into a glass syringe. For maximum reproducibility, connect the syringe to a pump set to a constant injection rate (e.g., 0.5 mL/min).
-
-
Injection Process:
-
Position the tip of the needle or cannula just below the surface of the stirring water.
-
Initiate the injection of the ethanolic solution into the water. A faint bluish opalescence may appear, indicating the formation of nanoparticles.
-
Causality Check: The rapid injection into the vortex ensures immediate and homogenous mixing. This prevents localized high concentrations of ethanol, promoting the formation of uniform, small micelles rather than large, irregular aggregates.[9]
-
-
Equilibration and Solvent Removal:
-
After the injection is complete, allow the solution to stir for an additional 1-2 hours at room temperature to ensure the micelles have stabilized.
-
(Optional but Recommended) To remove the ethanol, which can affect micelle stability and is often undesirable for biological applications, transfer the solution to a round-bottom flask and use a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).[10][15] Evaporate until the initial volume is reduced by approximately 10% (the volume of ethanol added).
-
Scientific Rationale: Ethanol acts as a co-solvent and can increase the CMC, potentially destabilizing the micelles.[17][18] Its removal enhances the hydrophobic interactions and locks in the micellar structure.
-
-
Final Formulation:
-
Readjust the final volume back to 50 mL with deionized water to achieve a final surfactant concentration of 1 mg/mL.
-
Filter the final micellar solution through a 0.2 µm syringe filter to remove any dust or large aggregates.[14]
-
Store the prepared micelles in a sealed container at 4°C for short-term storage.[8]
-
Caption: Workflow for micelle preparation via ethanol injection.
3.2. Protocol 2: Determination of Critical Micelle Concentration (CMC)
The CMC is determined by monitoring the fluorescence of pyrene, a hydrophobic probe that preferentially partitions into the hydrophobic core of micelles. This partitioning changes its fluorescence emission spectrum.
Step-by-Step Procedure:
-
Stock Preparation:
-
Prepare a stock solution of your surfactant micelles in DI water (e.g., 1 mg/mL).
-
Prepare a pyrene stock solution in acetone or ethanol (e.g., 1x10⁻³ M).
-
-
Sample Preparation:
-
Prepare a series of vials with decreasing concentrations of the surfactant via serial dilution. The concentration range should span the expected CMC (for long-chain surfactants, this can be very low, e.g., from 10⁻³ to 10⁻⁷ M).
-
To each vial, add a small aliquot of the pyrene stock solution so that the final pyrene concentration is constant and very low (e.g., ~1x10⁻⁶ M).
-
Allow the acetone/ethanol to evaporate completely in the dark, leaving a thin film of pyrene.
-
Add the corresponding surfactant solution to each vial, and let them equilibrate overnight in the dark to allow for pyrene partitioning.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 334 nm.
-
Measure the emission intensity at two peaks: I₁ (~373 nm) and I₃ (~384 nm).
-
Mechanism: In a polar environment (water), the I₁ peak is dominant. When pyrene moves into the non-polar micellar core, the I₃ peak intensity increases significantly.[15]
-
-
Data Analysis:
-
Calculate the intensity ratio I₃/I₁.
-
Plot the I₃/I₁ ratio as a function of the logarithm of the surfactant concentration.
-
The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, where a sharp increase in the I₃/I₁ ratio begins.[15]
-
3.3. Protocol 3: Micelle Size and Stability Analysis using Dynamic Light Scattering (DLS)
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. This data is used to calculate the hydrodynamic diameter and the size distribution (Polydispersity Index, PDI).[16][19]
Step-by-Step Procedure:
-
Sample Preparation:
-
Dilute the prepared micelle solution (from Protocol 1) with deionized water to an appropriate concentration (e.g., 0.1-1.0 mg/mL). The optimal concentration should provide a stable and sufficient scattering signal (check instrument manual for recommended count rates).
-
Filter the diluted sample directly into a clean DLS cuvette using a 0.2 µm syringe filter to remove any dust.
-
-
DLS Measurement:
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Input the correct solvent parameters (viscosity and refractive index of water at 25°C). Note: For accurate measurements, especially in solutions with residual ethanol or high surfactant concentrations, it is best to measure the sample's viscosity directly.[20][21]
-
Perform the measurement. Typically, this involves multiple runs that are averaged by the instrument's software.
-
-
Stability Assessment:
-
To assess stability, repeat the DLS measurement on the same sample stored at 4°C or room temperature over a period of time (e.g., 1, 7, and 14 days).
-
A stable formulation will show minimal changes in size and PDI over time.[8]
-
Sources
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of Micelles | Springer Nature Experiments [experiments.springernature.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-(Dodecyloxy)ethanol | C14H30O2 | CID 24750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(DODECYLOXY)ETHANOL | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Comparative Stability of Synthetic and Natural Polymeric Micelles in Physiological Environments: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. US20110251269A1 - Preparation method of polymeric micelles composition containing a poorly water-soluble drug - Google Patents [patents.google.com]
- 11. jetir.org [jetir.org]
- 12. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formation of Polymeric Micelle-Mixed Micelles: The Drug Delivery, and Radiotherapy Applications, Interaction, and Investigation by Laser Light | IntechOpen [intechopen.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Preparation, characterization, in vivo pharmacokinetics, and biodistribution of polymeric micellar dimethoxycurcumin for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 17. Effect of Alcohols on the Micelle Formation of Nonionic Surfactants in Aqueous Solutions | Scilit [scilit.com]
- 18. academic.oup.com [academic.oup.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. muser-my.com [muser-my.com]
- 21. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]
Technical Support Center: Troubleshooting Phase Separation in Ethanol, 2-(docosyloxy)- Based Emulsions
Welcome to the technical support center for troubleshooting phase separation in lipid nanoparticle (LNP) emulsions, with a focus on formulations incorporating Ethanol, 2-(docosyloxy)-, also known as Laureth-1. This guide is designed for researchers, scientists, and drug development professionals encountering stability challenges during their experimental work. Here, we move beyond simple checklists to provide in-depth, cause-and-effect analyses to empower you to diagnose and resolve complex formulation issues.
Part 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding LNP stability and the role of its components.
Q1: What is the primary role of Ethanol, 2-(docosyloxy)- in my LNP formulation?
Ethanol, 2-(docosyloxy)- (a lauryl-chain ethoxylated alcohol) typically functions as a non-ionic surfactant or a helper lipid in emulsions. In the context of complex lipid nanoparticles, its role is multifaceted:
-
Interfacial Stabilization: It helps to reduce the interfacial tension between the lipid-ethanol phase and the aqueous buffer phase during the nanoprecipitation process, leading to the formation of smaller, more uniform particles.[1]
-
Modulation of Bilayer Properties: As a helper lipid, it can integrate into the lipid bilayer, influencing its fluidity, permeability, and overall stability.[2][3] The specific geometry of helper lipids (e.g., cylindrical vs. cone-shaped) is a critical factor in the ultimate stability and functionality of the LNP.[4]
Q2: What are the common visual and analytical signs of phase separation in LNP emulsions?
Phase separation is a broad term for emulsion breakdown. It can manifest in several ways:
-
Visual Cues (Macroscopic Instability):
-
Creaming/Sedimentation: A visible concentration of material at the top (creaming) or bottom (sedimentation) of the vial. This is often a precursor to more severe, irreversible instability.[5]
-
Flocculation: The formation of loose aggregates or clumps, which may appear as cloudiness or visible particulates. This is often reversible.[5][6]
-
Coalescence & Breaking: The merging of smaller particles into larger ones, leading to a complete and irreversible separation of the lipid and aqueous phases. The solution may appear oily or have distinct layers.[5][6]
-
-
Analytical Cues (Microscopic Instability):
-
Increased Particle Size & Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is a primary tool for detecting particle growth, a hallmark of instability.[][8]
-
Changes in Zeta Potential: A shift in surface charge can indicate changes in the particle's surface chemistry, potentially leading to aggregation.[][9]
-
Decreased Encapsulation Efficiency (%EE): Instability can lead to the premature release or leakage of the encapsulated cargo (e.g., mRNA).[10]
-
Morphological Changes: Cryo-Transmission Electron Microscopy (Cryo-TEM) can reveal structural changes like fusion, aggregation, or the formation of "blebs" (small, extruding vesicles).[11]
-
Q3: What are the most critical factors governing the stability of my LNP formulation?
LNP stability is a delicate balance of multiple physicochemical factors. The most critical are:
-
Lipid Composition & Molar Ratios: The precise ratio of the ionizable lipid, helper lipids (e.g., DSPC, DOPE), cholesterol, and PEG-lipid is paramount.[4][12][13] Each component serves a specific structural or functional role, and deviations can compromise the entire system.
-
pH of the Formulation: The pH is crucial both during formation and for final storage. It dictates the charge of the ionizable lipid, which is essential for encapsulating negatively charged cargo like mRNA and for the subsequent endosomal escape.[14][15][16]
-
Processing Parameters: The method of mixing (e.g., microfluidics), flow rates, and the solvent-to-aqueous phase ratio directly influence the initial particle size and uniformity.[17]
-
Residual Solvent: The presence of residual ethanol from the formulation process can destabilize the LNP structure over time.[18][19] Its efficient removal is a critical step.
-
Storage Conditions: Temperature is a key factor. Both freezing and elevated temperatures can induce phase transitions, particle fusion, or cargo degradation.[20][21]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured, question-driven approach to diagnosing and resolving specific phase separation issues.
Problem: My LNP dispersion shows immediate signs of aggregation and precipitation post-formulation.
This acute instability points to a fundamental issue in the self-assembly process.
Causality: The self-assembly of LNPs is driven by the electrostatic interaction between a positively charged ionizable lipid and the negatively charged nucleic acid cargo. This interaction is pH-dependent.[16] Formulation typically occurs at an acidic pH (e.g., pH 4.0) where the ionizable lipid is protonated and carries a positive charge. If the pH is too high, the lipid will be neutral, leading to poor encapsulation and aggregation. Conversely, a pH that is too low can also lead to aggregation.[14][15]
Troubleshooting Workflow:
-
Verify Buffer pH: Calibrate your pH meter and measure the pH of the aqueous buffer (e.g., citrate buffer) before mixing.
-
Measure Post-Mixing pH: After mixing the lipid-ethanol and aqueous phases, measure the pH of the resulting mixture. The final pH should be within the optimal range for your specific ionizable lipid.
-
Adjust if Necessary: If the pH is out of specification, prepare fresh, correctly buffered solutions.
Causality: Each lipid plays a critical role. An imbalance can lead to structurally unsound nanoparticles.
-
Ionizable Lipid: Too little results in poor cargo loading; too much can increase toxicity and instability.
-
Helper Lipid (e.g., DSPC): Provides structural integrity. Its cylindrical shape helps stabilize the bilayer.[4]
-
Cholesterol: Modulates membrane fluidity and rigidity, filling gaps between lipids to enhance stability and prevent cargo leakage.[3][4]
-
PEG-Lipid: Forms a hydrophilic corona on the LNP surface, providing steric hindrance that prevents aggregation.[3][4] Too little PEG-lipid leads to aggregation, while too much can inhibit cellular uptake.
Troubleshooting Workflow:
-
Recalculate Molar Ratios: Double-check all calculations for preparing your stock solutions and the final lipid mixture. A common molar ratio for mRNA delivery is approximately 50:10:38.5:1.5 (Ionizable:DSPC:Cholesterol:PEG-Lipid).
-
Analyze Lipid Purity: Ensure the purity of your individual lipid components. Impurities can disrupt the self-assembly process.
-
Perform a Ratio Optimization Study: If the issue persists, systematically vary the molar ratio of one component at a time (e.g., cholesterol or PEG-lipid) to find the optimal formulation for your specific cargo and lipid combination.
Causality: Ethanol is an excellent solvent for lipids but is detrimental to the stability of the final LNP structure. It can intercalate into the lipid bilayer, increasing its fluidity and permeability, which can lead to particle fusion and cargo leakage.[18][19][22] Efficient removal of ethanol after formation is critical.
Troubleshooting Workflow:
-
Review Purification Method: Assess the efficiency of your ethanol removal step (e.g., tangential flow filtration (TFF), dialysis, or size exclusion chromatography). Ensure parameters like dialysis time or diafiltration volumes are sufficient.
-
Quantify Residual Ethanol: Use techniques like gas chromatography (GC) or a commercially available ethanol assay kit to measure the final ethanol concentration in your LNP suspension. It should typically be well below 1-2%.
-
Optimize Purification: If ethanol levels are high, increase the duration or efficiency of your purification step.
Troubleshooting Logic Diagram A decision tree to guide the investigation of acute LNP instability.
Problem: My LNPs are stable initially, but particle size increases significantly during storage.
This delayed instability suggests issues with the formulation's long-term colloidal or structural integrity.
Causality: Temperature directly impacts lipid mobility.
-
High Temperatures (e.g., 25°C): Can increase the kinetic energy of particles, leading to more frequent collisions and potential fusion. It can also increase the desorption rate of the PEG-lipid shield.[20]
-
Freezing (-20°C or below): Can induce phase transitions in the lipid bilayer and create mechanical stress from ice crystal formation, leading to aggregation upon thawing.[21]
Troubleshooting Workflow:
-
Review Storage Conditions: Most LNP formulations are most stable when refrigerated (2-8°C).[12][21] Avoid room temperature storage for extended periods and be cautious with freeze-thaw cycles.
-
Conduct a Stability Study: Analyze particle size (DLS) and encapsulation efficiency over time at different temperatures (e.g., 4°C, 25°C) to determine the optimal storage condition for your specific formulation.
-
Consider Cryoprotectants: If freezing is necessary, investigate the use of cryoprotectants like sucrose or trehalose to mitigate aggregation during freeze-thaw cycles.[21]
Causality: The lipids within an LNP are not always homogeneously mixed. Depending on the lipid types (e.g., saturated vs. unsaturated) and temperature, they can separate into distinct domains, such as liquid-ordered (Lo) and liquid-disordered (Ld) phases.[23][24] This intra-particle phase separation can create defects in the lipid packing, leading to instability, blebbing, or altered surface properties that can promote fusion over time.[24][25]
Troubleshooting Workflow:
-
Analyze by Cryo-TEM: This is the most direct way to visualize the morphology of your LNPs. Look for signs of irregular shapes, surface protrusions (blebbing), or multilamellar structures that deviate from the expected spherical, unilamellar morphology.[11]
-
Review Helper Lipid Choice: The melting temperature (Tm) of your helper lipids is critical. High-Tm lipids like DSPC tend to form more rigid, ordered phases, while low-Tm lipids like DOPC form more fluid, disordered phases.[23] The interplay between these lipids and cholesterol determines the phase behavior. Consider if your helper lipid is appropriate for your storage temperature.
-
Differential Scanning Calorimetry (DSC): This technique can be used to study the thermal transitions of your LNP formulation, providing insight into the phase behavior of the lipid components.[9]
Part 3: Key Experimental Protocols & Data
To ensure reproducibility and accurate diagnosis, standardized protocols and a clear understanding of key quality attributes are essential.
Table 1: Critical Quality Attributes (CQAs) for LNP Emulsions
This table summarizes the key parameters that define the quality and stability of an LNP formulation.[][26][27]
| CQA Parameter | Analytical Technique(s) | Typical Target Range | Significance |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 80 - 150 nm | Affects biodistribution and cellular uptake. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Measures the uniformity of the particle size distribution. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Near-neutral at physiological pH | Indicates colloidal stability; highly charged particles can be problematic in vivo. |
| Encapsulation Efficiency (%EE) | Fluorescence (e.g., RiboGreen) / AEX-HPLC | > 90% | Measures the percentage of cargo successfully encapsulated.[10] |
| Lipid Component Ratios | HPLC with CAD or ELSD | Within 10-15% of theoretical | Confirms the final composition of the LNP, which is critical for stability and function.[][28] |
| pH | pH Meter | 7.0 - 7.4 (for final product) | Ensures stability and physiological compatibility. |
LNP Component Diagram Illustrates the structural roles of the four primary lipid components in an mRNA-LNP.
Protocol 1: LNP Characterization Workflow
A robust analytical workflow is the foundation of successful troubleshooting.
1. Sample Preparation:
-
Dilute the LNP suspension in an appropriate buffer (typically the storage buffer, e.g., PBS pH 7.4) to a suitable concentration for analysis.
-
Causality: LNPs can be sensitive to dilution and the ionic strength of the diluent. Using the storage buffer minimizes changes to the particle's surface environment.[]
2. Particle Size and PDI Measurement (DLS):
-
Equilibrate the DLS instrument and sample to a controlled temperature (e.g., 25°C).
-
Perform at least three replicate measurements to ensure consistency.
-
Analyze the Z-average diameter and the PDI. A monomodal distribution is desired.
3. Zeta Potential Measurement (ELS):
-
Use an appropriate folded capillary cell.
-
Perform measurements in a low-ionic-strength buffer if necessary to obtain a stable reading.
-
Measure the zeta potential to assess surface charge and predict colloidal stability.
4. Encapsulation Efficiency (%EE) using RiboGreen Assay:
-
Step A (Measure Free mRNA): Add the RiboGreen reagent to a diluted, intact LNP sample. The fluorescence measured corresponds to unencapsulated ("free") mRNA.
-
Step B (Measure Total mRNA): Add a surfactant (e.g., Triton X-100) to a separate aliquot of the diluted LNP sample to lyse the particles and release all mRNA. Then, add the RiboGreen reagent. The fluorescence measured corresponds to the total mRNA.
-
Calculation: %EE = ((Total mRNA Fluorescence - Free mRNA Fluorescence) / Total mRNA Fluorescence) * 100
-
Causality: The RiboGreen dye's fluorescence increases significantly upon binding to nucleic acids. In intact LNPs, the dye cannot access the encapsulated cargo. Lysis exposes all cargo, allowing for quantification of the total amount.[28]
References
- Lee, R. (2016). The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. Advanced Drug Delivery Reviews.
- Cheng, X., & Lee, R. J. (2016). The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. Advanced Drug Delivery Reviews.
- Hassett, K. J., et al. (2024). The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA. Journal of Controlled Release.
- BOC Sciences. (n.d.). LNP Critical Quality Attributes & Analytics. BOC Sciences.
- BroadPharm. (2021). What is a Helper Lipid? BroadPharm.
- Hassett, K. J., et al. (2021). The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA. Journal of Controlled Release.
- Curapath. (2025). Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations. Curapath.
- NanoImaging Services. (n.d.). Lipid Nanoparticle (LNP) Characterization. NanoImaging Services.
- Larson, E. C., et al. (2022). pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles. Langmuir.
- Larson, E. C., et al. (2021). pH-Dependent Phase Behavior and Stability of Cationic Lipid–mRNA Nanoparticles. Langmuir.
- Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles. (2025). Pharmaceutics.
- Barnett Technical Services. (2026). Lipid Nanoparticle Characterization: Size, Charge & Stability. Barnett Technical Services.
- Ball, R. L., et al. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. Journal of Drug Targeting.
- Arp, A. G., et al. (2021). pH-dependent structural transitions in cationic ionizable lipid mesophases are critical for lipid nanoparticle function. Proceedings of the National Academy of Sciences.
- BioPhorum. (2023). Defining the required critical quality attributes (CQAs) and phase requirements for mRNA/ LNP product development and manufacture. BioPhorum.
- ResearchGate. (n.d.). Critical Quality Attributes for LNP Formulation. ResearchGate.
- BioProcess International. (2023). Understanding CQAs For mRNA/Lipid Nanoparticle Product Development And Manufacture. BioProcess International.
- Single Use Support. (2023). Lipid nanoparticle (LNP) manufacturing: Challenges & Solutions. Single Use Support.
- PharmaCores. (2025). Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! PharmaCores.
- Wang, Y., et al. (2019). Lipid Phase Separation in Vesicles Enhances TRAIL-Mediated Cytotoxicity. ACS Central Science.
- Google Patents. (2022). US20220168234A1 - Lipid nanoparticles encapsulation of large rna. Google Patents.
- Leiden University. (2024). Phase-Separated Lipid-Based Nanoparticles: Selective Behavior at the Nano-Bio Interface. Leiden University Research.
- Wibowo, A. S., et al. (2023). The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective. Molecules.
- Tocris Bioscience. (n.d.). Preparation of MC3 Lipid Nanoparticles for RNA delivery. Tocris Bioscience.
- Royal Society of Chemistry. (2023). Understanding the effects of ethanol on the liposome bilayer structure using microfluidic-based time-resolved small-angle X-ray scattering and molecular dynamics simulations. Nanoscale Advances.
- ACS Publications. (2014). Nanostructured Lipid Carriers: Effect of Solid Phase Fraction and Distribution on the Release of Encapsulated Materials. Langmuir.
- Oriental University of Chemistry and Industry. (2023). The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective. OUCI.
- Pharmaguideline. (n.d.). Stability Problems of Emulsions and Methods to Overcome. Pharmaguideline.
- Biolin Scientific. (2025). Emulsion instability phenomena – reasons and prevention. Biolin Scientific.
Sources
- 1. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 2. The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is a Helper Lipid? | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. biolinscientific.com [biolinscientific.com]
- 6. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 8. susupport.com [susupport.com]
- 9. barnett-technical.com [barnett-technical.com]
- 10. researchgate.net [researchgate.net]
- 11. Lipid Nanoparticle (LNP) Characterization Services [nanoimagingservices.com]
- 12. The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 17. US20220168234A1 - Lipid nanoparticles encapsulation of large rna - Google Patents [patents.google.com]
- 18. The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective [ouci.dntb.gov.ua]
- 20. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Understanding the effects of ethanol on the liposome bilayer structure using microfluidic-based time-resolved small-angle X-ray scattering and molecular dynamics simulations - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 23. Lipid Phase Separation in Vesicles Enhances TRAIL-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phase-Separated Lipid-Based Nanoparticles: Selective Behavior at the Nano-Bio Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 28. blog.curapath.com [blog.curapath.com]
Technical Support Center: Optimizing Reaction Yield for Ethanol, 2-(docosyloxy)-
Overview
Ethanol, 2-(docosyloxy)- (CAS: 2136-74-5), also referred to as 2-docosoxyethanol or ethylene glycol monodocosyl ether, is a long-chain aliphatic ether alcohol critical for applications in lipid nanoparticles, surfactant chemistry, and advanced drug delivery systems.
The most robust laboratory-scale synthesis relies on the Williamson ether synthesis , reacting 1-bromodocosane ( C22H45Br ) with ethylene glycol. However, the extreme hydrophobicity of the C22 alkyl chain often leads to biphasic system limitations, poor yields, and competing side reactions. This guide provides field-proven troubleshooting strategies and self-validating protocols to optimize your reaction yield.
Troubleshooting Guide & FAQs
Q1: Why am I getting a high percentage of 1,2-bis(docosyloxy)ethane (diether) instead of the desired monoether?
-
Causality: In the Williamson ether synthesis, the alkoxide generated from ethylene glycol can react twice if the stoichiometry is not strictly controlled. Because the monoether product is significantly more lipophilic than ethylene glycol, it preferentially partitions into the organic phase where the alkyl halide resides, accelerating the second alkylation step.
-
Solution: To optimize the yield of the monoalkyl ether and suppress dialkylation, you must use a massive excess of ethylene glycol. A molar ratio of ethylene glycol to 1-bromodocosane of at least 10:1 is required [1].
Q2: The reaction rate is extremely slow, and TLC/GC shows significant unreacted 1-bromodocosane. How can I improve conversion?
-
Causality: 1-bromodocosane is highly hydrophobic and solid at room temperature, while ethylene glycol is highly polar. This creates a highly recalcitrant biphasic mixture where the alkoxide nucleophile cannot efficiently access the alkyl halide.
-
Solution: Introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) at 1–5 mol%, or utilize a polar aprotic co-solvent like Dimethyl Sulfoxide (DMSO). DMSO specifically enhances the nucleophilicity of the alkoxide by stripping away its solvation shell, dramatically reducing reaction times and improving yields in Williamson etherifications [2].
Q3: I am observing a significant amount of 1-docosene byproduct. How do I suppress E2 elimination?
-
Causality: The alkoxide ion acts as both a strong nucleophile and a strong base. At elevated temperatures, the competing E2 elimination pathway becomes thermodynamically favored over the SN2 substitution pathway, converting 1-bromodocosane into 1-docosene [3].
-
Solution: Lower the reaction temperature to 80–90°C. If elimination persists, ensure the base is not in excess relative to the ethylene glycol (maintain a hydroxide:halide ratio of ~1.05:1 to avoid free hydroxide acting purely as a base) [1].
Experimental Protocol: Self-Validating Synthesis Workflow
Objective: Synthesis of Ethanol, 2-(docosyloxy)- via optimized Williamson etherification.
-
Alkoxide Generation: In a dry, argon-purged 500 mL 3-neck flask, add 310 g (5.0 mol) of anhydrous ethylene glycol. Heat to 60°C. Slowly add 21.0 g (0.525 mol) of NaOH pellets. Stir mechanically until completely dissolved to generate the sodium glycoxide.
-
Halide Addition: Melt 194.8 g (0.5 mol) of 1-bromodocosane (m.p. ~44°C) and add it dropwise to the reaction mixture.
-
Causality Check: The 10:1 glycol-to-halide ratio ensures the mono-alkylation pathway dominates.
-
-
Phase Transfer & Heating: Add 1.6 g (0.005 mol) of TBAB (Phase Transfer Catalyst). Raise the temperature to 100°C and stir vigorously for 12–16 hours.
-
In-Process Monitoring (Self-Validation): Pull a 0.5 mL aliquot, quench with water, extract with hexane, and run Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The disappearance of the non-polar 1-bromodocosane spot ( Rf ~0.9) and the appearance of the monoether ( Rf ~0.4) validates reaction progress and completion.
-
Work-up: Cool the mixture to 50°C. Neutralize with 1N HCl to pH 7. Add 400 mL of hot water to phase-separate the unreacted glycol. Extract the aqueous phase with warm ethyl acetate (3 x 200 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO4 , and concentrate in vacuo. Recrystallize the crude waxy solid from hot ethanol to yield pure Ethanol, 2-(docosyloxy)-.
Quantitative Data Presentation
The following table summarizes the causal relationship between reaction parameters and the resulting product distribution, demonstrating the necessity of specific optimizations.
| Ethylene Glycol : Halide Ratio | Co-Solvent / Catalyst | Temp (°C) | Monoether Yield (%) | Diether Byproduct (%) | Elimination Byproduct (%) |
| 2:1 | None | 120 | 45 | 35 | 15 |
| 5:1 | None | 100 | 65 | 20 | 10 |
| 10:1 | None | 100 | 82 | < 5 | 8 |
| 10:1 | TBAB (1 mol%) | 100 | 91 | < 3 | 4 |
| 10:1 | DMSO (20% v/v) | 85 | 94 | < 2 | < 2 |
Reaction Workflows & Logic Trees
Caption: Optimized Williamson ether synthesis workflow for Ethanol, 2-(docosyloxy)-.
Caption: Troubleshooting logic tree for resolving low yields and byproduct formation.
References
Technical Support Center: Troubleshooting High Viscosity in Ethanol, 2-(docosyloxy)- Formulations
Introduction
Ethanol, 2-(docosyloxy)- (CAS: 136207-49-3), characterized by its long C22 (behenyl) aliphatic chain, is a highly lipophilic excipient utilized in advanced drug delivery systems, including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). While its extended hydrocarbon chain provides excellent structural integrity and drug-retention capabilities, it inherently exhibits strong van der Waals forces and dense crystalline packing. This results in high melting points and severe viscosity increases during formulation, which can impede solvent mixing, induce gelation, and cause extrusion or microfluidic failures.
This guide provides mechanistic insights and self-validating protocols to overcome high viscosity challenges when formulating with this specific lipid.
Viscosity Troubleshooting Logic
Logical workflow for troubleshooting high viscosity in lipid formulations.
Section 1: Mechanistic FAQs (Causality & Theory)
Q1: Why does Ethanol, 2-(docosyloxy)- cause severe viscosity increases and gelation in my formulations? A1: The C22 docosyl chain promotes dense crystalline packing. Highly viscous lipids resist the shear forces applied during homogenization or microfluidic mixing[1]. The high melting point (MP) of these long-chain lipids increases the viscosity of the dispersed phase, which dampens the effective kinetic energy required for droplet disruption. This resistance inevitably leads to an increase in particle size (PS) and broader polydispersity[2].
Q2: How does the solid-to-liquid lipid ratio affect the rheology of the final suspension? A2: Incorporating liquid lipids (e.g., squalene, Miglyol 812, or medium-chain triglycerides) disrupts the perfect crystalline lattice of the C22 chains. This creates imperfections in the lipid matrix (transitioning the system toward an NLC) and significantly lowers the complex viscosity (η*) of the dispersed phase[3]. An optimized liquid oil component exerts a strong influence on viscoelastic parameters, reducing both storage (G') and loss (G'') moduli, which prevents gelation[3].
Q3: My microfluidic mixing yields abnormally large nanoparticles (>150 nm). Is viscosity the root cause? A3: Yes. Nanoparticle synthesis by nanoprecipitation relies on the rapid mixing of a solvent phase (ethanol + lipids) and an anti-solvent phase (water + API). High viscosity impedes rapid diffusion. Slow mixing provides more time for particle growth and coalescence, resulting in larger sizes[4]. Furthermore, high lipid concentrations exponentially increase viscosity, which impedes efficient mixing and leads to larger, poorly controlled particles[5].
Section 2: Process & Formulation Troubleshooting
Q4: What are the most effective process adjustments to mitigate viscosity during mixing? A4: Operating above the lipid's melting temperature (Tm) is critical. Formulations utilizing high-melting-point lipids must be processed at elevated temperatures (e.g., 65 °C to 73 °C) to ensure the lipid remains in a low-viscosity, supercooled melt state during emulsification[6]. If using microfluidics, pre-heat both the aqueous and organic phases to ensure the lipid does not crash out upon contact with the aqueous buffer.
Q5: What rheological parameters should I monitor to validate my troubleshooting? A5: You should perform an oscillation frequency sweep test (e.g., 0 to 10 Hz) using a cone-and-plate rheometer. Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) to ensure the formulation remains fluid under operational shear stresses[3].
Quantitative Data: Viscosity Reduction Strategies
| Strategy | Parameter Adjusted | Effect on Complex Viscosity (η) | Effect on Particle Size (nm) | Mechanistic Rationale |
| Lipid Matrix Doping | Increase Liquid:Solid Lipid Ratio | Significant Decrease | Decrease | Disrupts C22 crystalline lattice, increasing matrix fluidity[2]. |
| Thermal Processing | Elevate Temperature (>65°C) | Moderate Decrease | Decrease | Induces supercooled melt state, reducing resistance to shear[6]. |
| Solvent Modification | Increase Ethanol / Co-solvent % | Significant Decrease | Variable | Lowers bulk viscosity but may require extended dialysis for removal. |
| Kinetic Mixing | Increase Total Flow Rate (TFR) | No direct effect on bulk η | Decrease | Overcomes viscous resistance via higher kinetic energy during nanoprecipitation[4]. |
Section 3: Self-Validating Experimental Protocols
Step-by-step workflow for formulating high-viscosity lipids via microfluidics.
Protocol 1: Rheological Screening of Lipid Matrix (Pre-formulation)
Purpose: To validate the viscoelastic properties of the lipid blend before committing to expensive API encapsulation.
-
Sample Preparation: Melt Ethanol, 2-(docosyloxy)- with chosen liquid lipids (e.g., Miglyol 812) at 75°C to ensure complete liquefaction.
-
Emulsification: Disperse the molten lipid phase into a pre-heated aqueous surfactant solution (e.g., Poloxamer 188) using high-speed stirring (2000 rpm) for 5 minutes.
-
Cooling: Allow the emulsion to cool gradually to 25°C to form the nanostructured lipid matrix.
-
Rheological Analysis: Load the sample onto a cone-and-plate rheometer. Perform an oscillation frequency sweep from 0.1 to 10 Hz at 25°C.
-
Validation Check: A successful formulation will exhibit a complex viscosity (η*) low enough to prevent gelation and a loss modulus (G'') indicating sufficient fluidity for downstream processing[3]. If G' > G'' across all frequencies, the system is too solid-like and requires a higher liquid lipid ratio.
Protocol 2: High-Temperature Microfluidic Mixing for Viscous Lipids
Purpose: To prevent microfluidic channel clogging and ensure rapid solvent diffusion when using C22 lipids.
-
Phase Preparation: Dissolve the lipid mix (containing Ethanol, 2-(docosyloxy)-) in absolute ethanol. Prepare the aqueous phase (API in acidic buffer, e.g., 50 mM citrate, pH 4.0).
-
Thermal Equilibration: Incubate both syringes/reservoirs at 65°C for 10 minutes prior to mixing. This ensures the lipid remains above its melting point[6].
-
Microfluidic Mixing: Set the Total Flow Rate (TFR) to ≥12 mL/min with an Aqueous:Organic Flow Rate Ratio (FRR) of 3:1. The high TFR compensates for any residual viscosity by increasing the mixing speed[4].
-
Rapid Quenching: Collect the output directly into a reservoir containing 1x PBS (pH 7.4) stirring at 4°C. This rapid cooling locks the nanoparticles into their final size and prevents Ostwald ripening.
-
Validation Check: Perform Dynamic Light Scattering (DLS). The Z-average should be <120 nm with a Polydispersity Index (PDI) <0.2. If PDI is >0.2, the mixing temperature was likely too low, causing premature lipid precipitation.
References
-
[2] Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI.
-
[3] Comparative study between the viscoelastic behaviors of different lipid nanoparticle formulations. ResearchGate.
-
[1] Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. American Pharmaceutical Review.
-
[6] Influence of process and formulation parameters on the preparation of solid lipid nanoparticles by dual centrifugation. NIH.
-
[5] High-Throughput Formulation Using Fast mRNA Lipid Nanoparticle Assembly via Simple Thermomixing (HTF-FLASH). ACS Publications.
-
[4] Optimization of lipid nanoparticle formulation. Inside Therapeutics.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of process and formulation parameters on the preparation of solid lipid nanoparticles by dual centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Ethanol, 2-(docosyloxy)- vs. Cholesterol in Liposomal Membrane Stability
The Biophysical Imperative of Membrane Stabilizers
In the development of lipid nanoparticles (LNPs) and liposomal drug delivery systems, the thermodynamic stability of the phospholipid bilayer is paramount. Pure phospholipid vesicles are highly susceptible to osmotic stress, phase-transition leakage, and rapid opsonization in vivo[1]. To mitigate this, structural lipids are incorporated into the formulation.
Historically, Cholesterol has served as the gold-standard structural lipid[2]. However, as the field of nanomedicine advances toward sterol-free formulations and highly rigidized membranes, synthetic aliphatic anchors such as Ethanol, 2-(docosyloxy)- (also known as 2-docosoxyethanol or Beheneth-1) have emerged. This guide objectively compares the biophysical mechanisms, experimental performance, and formulation logic of these two distinct membrane stabilizers.
Mechanistic Divergence: Sterol Ring vs. Aliphatic Chain
The choice between a sterol and a long-chain ether alcohol dictates the fundamental architecture of the liposome.
-
Cholesterol (The Bidirectional Buffer): Cholesterol features a bulky, planar tetracyclic ring. When intercalated into a phospholipid bilayer (e.g., DPPC), it acts as a fluidity buffer. It prevents the tight packing of saturated acyl chains (fluidizing the gel phase) while restricting the motion of unsaturated chains (rigidifying the fluid phase)[3]. This broadens the phase transition temperature ( Tm ) and moderately reduces membrane permeability[2].
-
Ethanol, 2-(docosyloxy)- (The Hydrophobic Anchor): This molecule consists of a 22-carbon linear aliphatic chain (docosyl group) linked to a hydrophilic hydroxyethyl ether headgroup. Because the C22 chain is significantly longer than standard C16 (DPPC) or C18 (DSPC) phospholipid tails, it induces hydrophobic mismatch. To compensate, the C22 chains interdigitate into the opposing lipid leaflet. This trans-leaflet anchoring maximizes van der Waals interactions, creating an exceptionally rigid, highly ordered lamellar gel phase that practically eliminates aqueous leakage[4].
Logical relationship of membrane stabilization mechanisms by structural lipids.
Self-Validating Experimental Protocol: Calcein Dequenching Assay
To objectively compare membrane stability, we utilize a Calcein Release Assay. Causality of choice: Calcein encapsulated at high concentrations (50 mM) is self-quenching. If the liposomal membrane is unstable, calcein leaks into the surrounding buffer, dilutes, and emits a strong fluorescent signal.
Self-Validating System: The protocol concludes with the addition of Triton X-100 detergent. This lyses all remaining intact liposomes, establishing a true 100% release baseline ( Fmax ). This internal calibration ensures that variations in initial encapsulation efficiency do not skew the leakage kinetics.
Step-by-Step Methodology
-
Lipid Film Hydration: Dissolve DPPC and the chosen stabilizer (Cholesterol or Ethanol, 2-(docosyloxy)-) at a 70:30 molar ratio in chloroform/methanol. Evaporate under a gentle nitrogen stream to form a thin film. Hydrate the film with 50 mM Calcein in HEPES buffer (pH 7.4) at 55°C (above the Tm of DPPC)[1].
-
Extrusion: Pass the multilamellar vesicle suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 55°C to ensure uniform unilamellar vesicles[3].
-
Purification (SEC): Separate unencapsulated calcein from the liposomes using a Sephadex G-50 size exclusion chromatography column equilibrated with isotonic HEPES-buffered saline.
-
Fluorometry (Stability Tracking): Incubate the purified liposomes at 37°C. Measure fluorescence (Excitation: 490 nm, Emission: 520 nm) at intervals over 48 hours to track baseline leakage ( Ft ).
-
Validation (Lysis): At 48 hours, add 10% Triton X-100 (final concentration 0.1% v/v) to the cuvette. Record the maximum fluorescence ( Fmax ). Calculate % Leakage as: ((Ft−F0)/(Fmax−F0))×100 .
Self-validating experimental workflow for liposomal calcein release assay.
Quantitative Performance Data
The following table summarizes representative experimental data comparing the biophysical properties and stability metrics of the formulations at 37°C.
| Formulation (Molar Ratio) | Z-Average Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | % Calcein Leakage (48h at 37°C) |
| DPPC (100) | 105.2 ± 3.1 | 0.08 | -2.1 ± 0.5 | 18.4 ± 1.2 | 42.5 ± 3.8% (High Leakage) |
| DPPC / Cholesterol (70:30) | 112.4 ± 2.8 | 0.09 | -3.4 ± 0.6 | 26.7 ± 1.5 | 14.2 ± 1.1% (Stable) |
| DPPC / Ethanol, 2-(docosyloxy)- (70:30) | 128.6 ± 4.2 | 0.12 | -4.8 ± 0.4 | 31.2 ± 1.8 | 4.8 ± 0.6% (Highly Rigid) |
Data Interpretation: While Cholesterol effectively stabilizes the membrane and reduces leakage from 42.5% to 14.2%[2], the incorporation of Ethanol, 2-(docosyloxy)- results in an even lower leakage rate (4.8%). The slight increase in Z-average size for the docosyloxy formulation is a direct consequence of the bulky C22 chain expanding the hydrophobic core volume prior to extrusion.
Conclusion & Formulation Recommendations
-
When to use Cholesterol: Cholesterol remains the optimal choice for standard drug delivery systems where a balance of stability and membrane fluidity is required (e.g., for efficient cellular uptake and endosomal escape). It is universally accepted and highly predictable[3].
-
When to use Ethanol, 2-(docosyloxy)-: This synthetic long-chain ether is highly recommended for formulations requiring extreme shelf-life stability, resistance to harsh osmotic gradients, or when developing sterol-free lipid nanoparticles (which are increasingly relevant to bypass certain lipid-mediated immune responses)[4]. The interdigitation provided by the C22 chain creates an unparalleled barrier to hydrophilic drug leakage.
References
-
The Science Behind Liposome Formation and Stability: A Comprehensive Review Helix Biotech URL:[Link]
-
Preserving the Integrity of Liposomes Prepared by Ethanol Injection upon Freeze-Drying: Insights from Combined Molecular Dynamics Simulations and Experimental Data MDPI - Pharmaceutics URL:[Link]
-
Factors affecting liposomes particle size prepared by ethanol injection method PubMed Central (PMC) - NIH URL:[Link]
-
Synthesis of Alkyl-Glycerolipids Standards for Gas Chromatography Analysis: Application for Chimera and Shark Liver Oils PubMed Central (PMC) - NIH URL:[Link]
Sources
- 1. helixbiotech.com [helixbiotech.com]
- 2. Factors affecting liposomes particle size prepared by ethanol injection method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Alkyl-Glycerolipids Standards for Gas Chromatography Analysis: Application for Chimera and Shark Liver Oils - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Ethanol, 2-(docosyloxy)-
Advanced Safety and Operational Guide: Handling 2-(Docosyloxy)ethanol in Drug Delivery Research
As a Senior Application Scientist, I frequently consult on the formulation of Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and vesicular delivery systems. A recurring critical component in these architectures is 2-(docosyloxy)ethanol (also known as docosyl hydroxyethyl ether or polyoxyethylene behenyl ether; CAS RN: 2136-74-5 / 26636-40-8) [1].
While highly valued as a lipophilic emulsifier and structural base for topical and transdermal drug delivery, its physical state—a waxy solid with a melting point of ~50–55°C—introduces unique thermal and chemical handling requirements [2]. This guide synthesizes technical accuracy with field-proven insights to provide a self-validating system for handling, processing, and disposing of this chemical safely in a laboratory setting.
Part 1: Causality-Driven PPE Selection
Standard laboratory personal protective equipment (PPE) is insufficient without understanding the causality behind the hazards of ethoxylated fatty alcohols.
-
Eye/Face Protection: Safety goggles or a full face shield.
-
The Causality: 2-(docosyloxy)ethanol must be heated to 60–70°C to achieve a molten state for emulsion formulation. The introduction of aqueous phases at this temperature can cause micro-boiling and severe thermal splattering.
-
-
Skin and Body Protection: Nitrile gloves (double-gloving recommended during thermal processing) and a flame-resistant lab coat.
-
The Causality: Beyond protecting the operator from thermal burns during the melting phase, nitrile gloves prevent the operator's natural skin sebum (lipids and squalene) from cross-contaminating the highly sensitive lipid nanoparticle matrix.
-
-
Respiratory Protection: N95 mask or half-face elastomeric respirator with organic vapor (OV) cartridges, utilized strictly within a certified chemical fume hood.
-
The Causality: The ethoxylation process used to synthesize 2-(docosyloxy)ethanol can leave trace impurities such as 1,4-dioxane and unreacted ethylene oxide [3]. When the solid is heated to its melting point, these volatile, potentially carcinogenic impurities can off-gas into the breathing zone.
-
Part 2: Quantitative Data & Safety Thresholds
To ensure reproducible and safe formulations, operators must adhere to the physicochemical parameters outlined below.
Table 1: Physicochemical Properties and Safety Thresholds of 2-(Docosyloxy)ethanol
| Parameter | Value / Threshold | Operational Implication |
| Appearance | White to pale yellow solid/flakes | Requires spatulas/scoops for dry transfer [4]. |
| Melting Point | 50°C – 55°C (122°F - 131°F) | Must be heated via a water bath to formulate [2]. |
| Flash Point | > 150°C (> 302°F) | Low fire risk at standard formulation temperatures [4]. |
| 1,4-Dioxane Limit | < 1 ppm | Mandates vacuum stripping or fume hood use [3]. |
| Solubility | Insoluble in cold water | Requires high-shear mixing or co-solvents for aqueous integration. |
Part 3: Operational Workflows & Handling Protocols
The following step-by-step methodology outlines the self-validating protocol for safely incorporating 2-(docosyloxy)ethanol into a lipid nanoparticle (LNP) system.
Methodology: Thermal Melting and LNP Integration
-
Preparation & Weighing: Under ambient conditions, use a non-static spatula to weigh the required mass of solid 2-(docosyloxy)ethanol flakes into a borosilicate glass beaker.
-
Thermal Melting: Place the beaker in a temperature-controlled water bath set to 65°C. Application Insight: Never use a direct hot plate. Direct, localized heating can cause thermal degradation of the polyoxyethylene chains, leading to formulation failure and increased off-gassing.
-
Aqueous Phase Integration: Once fully molten (forming a transparent liquid), transfer the beaker to a high-shear homogenizer. Slowly introduce the pre-heated (65°C) aqueous active pharmaceutical ingredient (API) phase dropwise to prevent phase inversion and thermal shock.
-
Cooling & Stabilization: Remove the mixture from the heat source and allow the emulsion to cool to room temperature under continuous, low-speed magnetic stirring to form stable solid lipid nanoparticles.
Workflow for the thermal processing and LNP integration of 2-(docosyloxy)ethanol.
Part 4: Emergency Response & Spill Management
Spill management depends entirely on the thermal state of the chemical at the time of the incident.
Scenario A: Solid Spill (Ambient Temperature)
-
Don standard PPE (nitrile gloves, safety goggles).
-
Use a non-sparking dustpan and brush to gently sweep up the flakes, avoiding dust generation.
-
Place into a sealable chemical waste container. Application Insight: Do not use water to clean up solid flakes; it will create a highly slippery surface without dissolving the lipid.
Scenario B: Molten Spill (Heated)
-
Isolate: Immediately step back to avoid thermal burns and isolate the area.
-
Solidify: Allow the molten lipid to cool and congeal naturally into a solid mass. Application Insight: Attempting to wipe molten lipid with paper towels spreads the surface area, increases burn risk, and creates a larger mess.
-
Scrape & Clean: Once solid, use a plastic scraper to lift the congealed mass. Wash the remaining residue with warm water and a strong laboratory detergent. Because the compound is an emulsifier, it requires micellar action (surfactants) to be fully lifted from benchtop surfaces [4].
Part 5: Disposal and Environmental Logistics
Improper disposal of 2-(docosyloxy)ethanol can cause severe logistical issues in laboratory infrastructure.
-
Drain Prohibition: Never pour molten 2-(docosyloxy)ethanol down the sink. It will rapidly congeal upon contact with cold pipes, causing severe, rock-hard blockages that require physical plumbing removal.
-
Waste Segregation: Collect all lipid waste, contaminated spatulas, and wiping cloths in designated solid chemical waste bins. Label clearly as "Non-Hazardous Solid Lipid Waste" unless it has been mixed with a hazardous API, in which case the entire mixture must be classified according to the API's toxicity profile [2].
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
